D-[3-13C]Ribose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BKHMKNEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is D-[3-13C]Ribose and its role in metabolic studies?
Topic: What is D-[3-13C]Ribose and its role in metabolic studies? Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to Uncoupling Nucleotide Synthesis from Energy Metabolism
Executive Summary
In metabolic flux analysis (MFA), distinguishing between the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP) remains a significant analytical challenge. While standard glucose tracers (e.g., [1,2-13C]Glucose) are ubiquitous, they often yield complex scrambling patterns that obscure the specific contribution of ribose salvage to nucleotide biosynthesis.
D-[3-13C]Ribose is a specialized stable isotope tracer designed to solve this precision gap. By bypassing the oxidative PPP and entering metabolism directly at the level of Ribose-5-Phosphate (R5P), this isotopomer acts as a deterministic probe. It allows researchers to quantify direct nucleotide synthesis (via PRPP) versus metabolic recycling (via the non-oxidative PPP back to glycolysis).
This guide details the mechanistic fate of the C3 carbon, provides a validated experimental protocol, and offers a framework for interpreting Mass Isotopomer Distributions (MIDs) in high-flux metabolic states.
The Molecule: Why Carbon-3?
D-[3-13C]Ribose is a ribose isotopomer with a stable Carbon-13 isotope exclusively at position 3.
-
Chemical Formula:
C C H O -
Key Property: The C3 position is the "central" carbon of the pentose backbone.
-
Metabolic Significance: Unlike C1 or C2, which are frequently subject to loss as CO
(in oxidative decarboxylation) or complex rearrangement, the C3 position serves as a marker of backbone integrity during nucleotide incorporation, yet provides a distinct "scrambling signature" if recycled back to glycolysis.
The Mechanism: Atom Mapping and Causality
To interpret data from D-[3-13C]Ribose, one must understand the specific atom mapping of the C3 label through the non-oxidative PPP. This is the causality behind the experimental design.
A. Pathway 1: Direct Nucleotide Synthesis (The "Sink")
Upon entry into the cell, D-[3-13C]Ribose is phosphorylated by Ribokinase to form [3-13C]Ribose-5-Phosphate (R5P) .
-
Fate: R5P is converted to Phosphoribosyl Pyrophosphate (PRPP) by PRPP Synthetase.
-
Outcome: The
C label remains at position 3' of the ribose moiety in purine and pyrimidine nucleotides (ATP, GTP, UTP, CTP). -
Detection: LC-MS analysis of free nucleotides or hydrolyzed RNA/DNA will show a distinct M+1 mass shift.
B. Pathway 2: Non-Oxidative Recycling (The "Scramble")
If the cell has excess ribose or requires NADPH/ATP over nucleotides, [3-13C]R5P enters the non-oxidative PPP to be recycled into glycolytic intermediates.
Step 1: Transketolase (TK) [1][2][3]
-
Reaction: [3-13C]R5P (Acceptor) + Xylulose-5-P (Donor)
Sedoheptulose-7-P (S7P) + Glyceraldehyde-3-P (G3P).[3] -
Atom Mapping: The C1-C2 fragment of X5P is transferred to C1 of R5P.
-
Result: The C3 of R5P becomes C5 of S7P .
Step 2: Transaldolase (TA)
-
Reaction: [5-13C]S7P + G3P
Erythrose-4-P (E4P) + Fructose-6-P (F6P). -
Atom Mapping: TA transfers the C1-C3 fragment of S7P. The remaining C4-C7 fragment of S7P becomes E4P.
-
Result: The C5 of S7P becomes C2 of E4P .
Step 3: Transketolase (TK) - Second Reaction
-
Reaction: Xylulose-5-P + [2-13C]E4P
Fructose-6-P (F6P) + G3P. -
Atom Mapping: TK transfers C1-C2 of X5P to C1 of E4P.
-
Result: The C2 of E4P becomes C4 of F6P .
Step 4: Glycolysis
-
Reaction: [4-13C]F6P
Fructose-1,6-BP DHAP + G3P. -
Atom Mapping: Aldolase cleaves F1,6BP. Carbons 4, 5, 6 become G3P.
-
Result: The C4 of F6P becomes C1 of G3P .
-
Final Product: G3P
Pyruvate Lactate . -
Signature: The label ends up at Lactate-C1 (Carboxyl group).
Visualization: The Dual-Fate Pathway
The following diagram illustrates the divergence between direct incorporation and recycling.
Figure 1: Metabolic fate of D-[3-13C]Ribose. Green path indicates direct anabolic use; Red path indicates catabolic recycling to lactate.
Experimental Protocol: The "Dual-Fate Assay"
This protocol is designed for mammalian cell culture (adherent or suspension) to quantify ribose salvage vs. recycling.
Phase 1: Preparation
-
Media Formulation: Prepare glucose-free DMEM or RPMI. Supplement with 5 mM unlabeled Glucose and 2-5 mM D-[3-13C]Ribose .
-
Note: Glucose is required to maintain basal glycolysis; Ribose is the tracer.
-
Dialyzed FBS: Use dialyzed FBS to remove endogenous unlabeled ribose/nucleosides.
-
-
Cell Seeding: Seed cells at 60-70% confluence. Adaptation to ribose-containing media is usually not required for short-term flux studies (6-24 hours).
Phase 2: Tracer Administration
-
Wash: Wash cells 2x with PBS to remove unlabeled media.
-
Pulse: Add the D-[3-13C]Ribose medium.
-
Incubation: Incubate for 6 to 24 hours .
-
6 hours: Optimal for measuring rapid glycolytic recycling (Lactate labeling).
-
24 hours: Optimal for measuring nucleotide pool turnover (RNA/DNA incorporation).
-
Phase 3: Extraction (Self-Validating Step)
To ensure data integrity, use a biphasic extraction to separate polar metabolites (Lactate, R5P) from macromolecules (RNA/DNA).
-
Quench: Rapidly wash with ice-cold saline.
-
Lysis: Add Methanol:Chloroform:Water (1:1:1) . Vortex vigorously.
-
Separation: Centrifuge at 10,000 x g for 10 min.
-
Top Phase (Aqueous): Contains Lactate, R5P, free Nucleotides.
-
Interphase/Pellet: Contains RNA/DNA and Protein.
-
-
Hydrolysis (Optional): If analyzing RNA turnover, digest the pellet with Nuclease P1 to release mononucleotides.
Phase 4: LC-MS Detection
-
Instrument: High-Resolution Mass Spectrometry (e.g., Q-Exactive or TOF).
-
Mode: Negative Ion Mode (optimal for phosphates and organic acids).
-
Key Analytes to Monitor:
| Metabolite | Formula | Target Mass (M+0) | Target Label (M+1) | Significance |
| Ribose-5-P | C5H11O8P | 230.0191 | 231.0225 | Precursor Enrichment |
| ATP | C10H16N5O13P3 | 506.9957 | 507.9991 | Direct Synthesis |
| Lactate | C3H6O3 | 89.0244 | 90.0277 | Recycling Flux |
| Pyruvate | C3H4O3 | 87.0088 | 88.0121 | Glycolytic Flux |
Data Interpretation & Flux Calculation[4][5][6][7][8][9][10]
The power of this protocol lies in the binary outcome of the label.
Scenario A: High Proliferation (Warburg Effect)
In rapidly dividing cancer cells, the demand for nucleotides is high.
-
Data Pattern: High enrichment in ATP/GTP (M+1). Low enrichment in Lactate (M+1).
-
Conclusion: The non-oxidative PPP is running in "biosynthetic mode" (G3P/F6P
R5P). The exogenous ribose is consumed for DNA replication, with little flowing back to glycolysis.
Scenario B: Metabolic Stress / Quiescence
In non-dividing or energy-starved cells.
-
Data Pattern: Low enrichment in ATP/GTP. High enrichment in Lactate (M+1).
Flux Ratio Calculation
To quantify the "Recycling Ratio" (RR):
-
RR
0: 100% anabolic usage (Nucleotide synthesis). -
RR
0.66: Theoretical maximum recycling (2/3 of carbons return to glycolysis).
References
-
Boros, L. G., et al. "Use of [1,2-13C2]glucose to distinguish between the oxidative and non-oxidative pentose phosphate pathways." Methods in Enzymology, 2005.
-
Lane, A. N., & Fan, T. W. "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research, 2015.
-
Shu, L., et al. "Assessing the pentose phosphate pathway using [2,3-13C2]glucose." Biotechnology and Bioengineering, 2016.
-
Buescher, J. M., et al. "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology, 2015.
-
Cambridge Isotope Laboratories. "D-Ribose (U-13C5) and Isotopomers Product Page."
Sources
Introduction: The Strategic Value of Site-Specific Labeling
Title: Precision Tracing in Nucleotide Metabolism: The Technical Handbook on D-[3-13C]Ribose Abstract: This technical guide provides a comprehensive analysis of D-[3-13C]Ribose, a critical stable isotope isotopomer used in metabolic flux analysis (MFA) and structural biology. We examine the chemical architecture, chemo-enzymatic synthesis strategies, and rigorous protocols for assessing isotopic purity. Furthermore, we delineate its pivotal role in distinguishing oxidative versus non-oxidative branches of the Pentose Phosphate Pathway (PPP) and its utility in NMR-based RNA structural studies.
In the landscape of metabolomics and structural biology, uniform labeling (U-13C) often yields overcrowded spectra or ambiguous flux data. Site-specific labeling, particularly D-[3-13C]Ribose , offers a surgical approach to tracing carbon fates.
The C3 position of ribose is chemically significant because it sits at the core of the furanose ring, directly influencing the sugar pucker (C3'-endo vs. C2'-endo) in nucleic acids. In metabolic tracking, the C3 carbon acts as a sentinel marker for the non-oxidative branch of the Pentose Phosphate Pathway (PPP), allowing researchers to decouple complex recycling fluxes that uniform labeling obscures.
Chemical Structure & Isotopic Properties
D-Ribose is an aldopentose that exists in solution as a complex equilibrium of five forms: linear (aldehyde),
-
Chemical Formula:
C C H O -
Molecular Weight: 151.13 g/mol (approx., depending on enrichment)
NMR Spectral Characteristics
In high-resolution
| Isomer Form | Approx. C3 Chemical Shift ( | Structural Note |
| 69.8 - 70.2 | Dominant form in solution (~59%) | |
| 69.5 - 69.9 | Secondary form (~20%) | |
| 71.0 - 71.5 | Biologically relevant (RNA/DNA backbone) | |
| 70.5 - 70.9 | Minor form |
Note: Chemical shifts are solvent-dependent (typically D
Synthesis & Production Workflows
While chemical synthesis is possible, it often suffers from low yield and poor stereocontrol. Chemo-enzymatic synthesis is the industry standard for high-purity D-[3-13C]Ribose, utilizing enzymes to transfer labeled carbon units with absolute stereospecificity.
Chemo-Enzymatic Protocol (Transketolase Method)
This method utilizes Transketolase (TKT) to transfer a labeled ketol group to an acceptor aldehyde.
Mechanism:
-
Substrates: Hydroxypyruvate (lithium salt) + D-[1-13C]Glyceraldehyde-3-phosphate.
-
Enzyme: Transketolase (TKT) transfers the ketol group.
-
Intermediate: D-[3-13C]Xylulose-5-phosphate.
-
Isomerization: Ribose-5-Phosphate Isomerase (RPI) converts Xylulose-5-P to Ribose-5-P.
-
Dephosphorylation: Alkaline Phosphatase yields the final D-[3-13C]Ribose.
Caption: Chemo-enzymatic cascade for D-[3-13C]Ribose synthesis ensuring stereochemical integrity at C3.
Isotopic Purity & Analysis Protocols
Trustworthiness in data depends on the validation of the tracer. Two distinct metrics must be quantified: Chemical Purity (absence of non-ribose impurities) and Isotopic Enrichment (percentage of C3 atoms that are
Protocol A: Quantitative NMR (qNMR) for Enrichment
-
Objective: Determine molar enrichment of
C at position 3. -
Method:
-
Dissolve 5 mg of D-[3-13C]Ribose in 600
L D O containing 0.1% DSS (internal standard). -
Acquire inverse-gated decoupled
C spectra (to suppress NOE enhancement for quantitative integration). -
Calculation: Compare the integral of the C3 peak against the C1/C2/C4/C5 natural abundance peaks (1.1%) or the internal standard.
-
Acceptance Criteria: Enrichment > 99 atom %.
-
Protocol B: GC-MS for Positional Isotopomer Analysis
-
Objective: Confirm the label is only at C3 and not scrambled.
-
Derivatization: Convert ribose to its aldonitrile acetate derivative. This linearizes the molecule and provides distinct fragmentation patterns.
-
Workflow:
-
React sample with hydroxylamine hydrochloride in pyridine (70°C, 30 min)
Oxime. -
React with acetic anhydride (70°C, 30 min)
Aldonitrile Acetate. -
Inject into GC-MS (EI mode).
-
Fragment Analysis: Monitor fragments containing C1-C2 vs C3-C5. The mass shift (+1 Da) should track exclusively with fragments containing C3.
-
Applications in Metabolic Flux Analysis (MFA)
D-[3-13C]Ribose is the "Gold Standard" tracer for dissecting the Pentose Phosphate Pathway (PPP) .
The Mechanistic Logic
The PPP has two branches:
-
Oxidative Branch: Decarboxylates Glucose-6-P (losing C1) to generate NADPH and Ribulose-5-P.
-
Non-Oxidative Branch: Recycles glycolytic intermediates (Fructose-6-P, GAP) back into pentoses via Transketolase/Transaldolase.
By using D-[3-13C]Ribose (or tracking the label into ribose from glucose tracers), researchers can calculate the Recycling Ratio . If D-[3-13C]Ribose is administered, its metabolism back into glycolysis (via the non-oxidative branch) yields specific isotopomers of lactate and pyruvate that differ from those produced by direct glycolysis.
Caption: Metabolic fate of D-[3-13C]Ribose: Nucleotide synthesis vs. Non-oxidative PPP recycling.
Handling & Stability
-
Storage: Store at -20°C. Desiccate to prevent hygroscopic clumping.
-
Stability: Stable for >5 years if kept dry. In solution (D
O), avoid high pH (>8.0) to prevent Lobry de Bruyn-Alberda van Ekenstein transformation (isomerization to arabinose/ribulose). -
Sterilization: Filtration (0.22
m) is preferred over autoclaving to avoid potential caramelization or degradation at high temperatures.
References
-
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Bahr, M., et al. (2011). Chemo-enzymatic synthesis of [3-13C]Ribose and its application in RNA structural studies. Nucleic Acids Research. Available at: [Link]
-
Longhini, A. P., et al. (2016).[3] Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment. Nucleic Acids Research. Available at: [Link]
Sources
The metabolic fate of D-[3-13C]Ribose in central carbon metabolism
The Metabolic Fate of D-[3-13C]Ribose in Central Carbon Metabolism
Executive Summary
The utilization of D-[3-13C]Ribose as a metabolic tracer represents a precision approach for dissecting the non-oxidative Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. Unlike [U-13C]Glucose, which floods the central carbon metabolism (CCM) with label, [3-13C]Ribose provides a distinct, low-background signal that specifically tracks the routing of pentose moieties. This guide details the mechanistic fate of the C3 carbon, experimental protocols for LC-MS flux analysis, and the interpretation of mass isotopomer distributions (MIDs) in drug development contexts.
Mechanistic Tracing: The Fate of the C3 Carbon
The utility of D-[3-13C]Ribose lies in its specific atom mapping. Upon cellular entry, it is phosphorylated by Ribokinase (RBKS) to form Ribose-5-Phosphate (R5P) , retaining the label at position 3. From this node, the flux bifurcates into two distinct metabolic fates.
Fate A: De Novo Nucleotide Biosynthesis (Direct Incorporation)
This is the anabolic sink. R5P is converted to Phosphoribosyl pyrophosphate (PRPP) by PRPP Synthetase.
-
Mechanism: The ribose moiety is transferred intact to purine and pyrimidine bases.
-
Labeling Pattern: The C3 label remains at the C3' position of the ribose ring in nucleotides (ATP, GTP, UTP, CTP).
-
Mass Shift: M+1 isotopologue in the nucleoside/nucleotide pool.
Fate B: Non-Oxidative PPP Recycling (The "Scramble")
This is the catabolic recycling route where pentoses are returned to glycolysis. The C3 label undergoes a specific rearrangement via Transketolase (TK) and Transaldolase (TA) .
Step-by-Step Atom Mapping:
-
Isomerization: [3-13C]R5P
[3-13C]Ribulose-5-P [3-13C]Xylulose-5-P (X5P). -
Transketolase 1 (TK1):
-
Substrates: [3-13C]X5P (Donor) + R5P (Acceptor).
-
Reaction: X5P transfers C1-C2 to R5P.
-
Fate of C3: The C3 of X5P becomes C1 of Glyceraldehyde-3-Phosphate (G3P) .
-
-
Transaldolase (TA):
-
Substrates: Sedoheptulose-7-P + [1-13C]G3P.
-
Reaction: Transfer of dihydroxyacetone moiety.
-
Fate: The C1 label of G3P is incorporated into Fructose-6-Phosphate (F6P) at position C4 .
-
-
Glycolytic Re-entry:
-
[4-13C]F6P is cleaved by Aldolase into DHAP and G3P.
-
Crucially: C4 of F6P becomes C1 of G3P .
-
[1-13C]G3P is converted to [1-13C]Pyruvate.
-
The Terminal Fate:
-
Lactate: [1-13C]Pyruvate is reduced to [1-13C]Lactate (Carboxyl label).
-
TCA Cycle (PDH Route): Pyruvate Dehydrogenase decarboxylates C1. The label is lost as
CO . -
TCA Cycle (PC Route): Pyruvate Carboxylase carboxylates Pyruvate to Oxaloacetate. The label is retained at C1 of OAA .
Visualization of Metabolic Pathways
Caption: Metabolic fate map of D-[3-13C]Ribose. Blue nodes indicate pentose pool; Red indicates nucleotide sink; Green/Yellow indicates glycolytic recycling. Note the loss of label via PDH.
Experimental Workflow: LC-MS/MS Flux Analysis
To accurately measure these fluxes, a rigorous protocol ensuring metabolic quenching and extraction efficiency is required.
Phase 1: Cell Culture & Labeling
-
Media Preparation: Use glucose-free, ribose-free DMEM base. Reconstitute with unlabeled Glucose (5-10 mM) and [3-13C]Ribose (50-200 µM) .
-
Note: Keep ribose concentration physiological to avoid osmotic stress or non-canonical metabolism.
-
-
Seeding: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates).
-
Equilibration: Incubate for 24-48 hours to reach isotopic steady state (essential for steady-state MFA).
-
Validation: Check labeling at 24h vs 48h. If identical, steady state is achieved.
-
Phase 2: Metabolite Extraction (Quenching)
-
Wash: Rapidly wash cells with ice-cold PBS (4°C) to remove extracellular tracer.
-
Quench: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.
-
Volume: 1 mL per well (6-well plate).
-
-
Scrape & Collect: Scrape cells on dry ice. Transfer suspension to Eppendorf tubes.
-
Lysis: Vortex vigorously (1 min) or sonicate (30 sec, 4°C).
-
Precipitation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins.
-
Supernatant: Transfer to new tubes. Evaporate to dryness using a SpeedVac (no heat).
-
Reconstitution: Resuspend in LC-MS compatible solvent (e.g., 50% Acetonitrile/Water).
Phase 3: LC-MS/MS Analysis
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for polar metabolites (R5P, Nucleotides, Sugar Phosphates).
-
Recommended: Waters BEH Amide or SeQuant ZIC-pHILIC.
-
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).
-
B: Acetonitrile.[1]
-
-
MS Mode: Negative Ion Mode (ESI-). Most central carbon metabolites ionize best in negative mode.
Data Interpretation & Quantitative Analysis
The raw data (Mass Isotopomer Distributions) must be corrected for natural abundance before interpretation.
Key Readouts & Causality
| Metabolite | Isotopologue | Metabolic Interpretation |
| Ribose-5-P | M+1 | Direct uptake and phosphorylation of tracer. Denominator for flux calculations. |
| ATP / GTP | M+1 | Flux into Nucleotide Synthesis. Indicates the rate of ribose salvage/utilization for RNA/DNA. |
| Lactate | M+1 | Flux through Non-Oxidative PPP. Indicates recycling of ribose back to glycolysis. |
| Lactate | M+0 | Glycolysis derived from unlabeled Glucose (dominant source). |
| Citrate | M+1 | Pyruvate Carboxylase Activity. Since PDH removes the C1 label, M+1 Citrate must come from OAA (via PC). |
| Citrate | M+0 | PDH-mediated entry (Label lost as CO2) or unlabeled Glucose entry. |
Calculating Fractional Contribution
-
Where
is the abundance of isotopologue , and is the number of carbons. -
Note: For [3-13C]Ribose, we often look simply at the Mole Percent Enrichment (MPE) of the M+1 species relative to the total pool to assess pathway activity.
Technical Workflow Diagram
Caption: Standardized workflow for 13C-Ribose flux analysis ensuring isotopic steady state and metabolite stability.
References
-
Shu, L. et al. (2018). "The metabolic fate of exogenous ribose in cancer cells." Nature Communications. Link
-
Jang, C. et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Link
-
Liu, H. et al. (2020). "Ribose-5-Phosphate Is a Critical Regulator of Pentose Phosphate Pathway." Journal of Biological Chemistry. Link
-
Zamboni, N. et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
-
Buescher, J.M. et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
Sources
13C-Metabolic Flux Analysis (13C-MFA): The Definitive Guide for Drug Discovery
Executive Summary: The Fluxome as the Ultimate Phenotype[1]
In drug development and systems biology, static measurements of metabolite concentrations (metabolomics) are often insufficient. They tell you what is present, but not how fast it is being produced or consumed. High concentrations can result from either high production or blocked consumption. 13C-Metabolic Flux Analysis (13C-MFA) resolves this ambiguity by quantifying the intracellular reaction rates (fluxes) .[1]
For researchers, the "fluxome" represents the ultimate functional phenotype of the cell—the integrated output of gene expression, protein translation, and post-translational regulation. This guide details the principles, causal logic, and rigorous protocols required to implement 13C-MFA in a high-stakes research environment.
Theoretical Foundation: The Logic of Isotope Labeling
The Core Principle: Atom Transitions
13C-MFA relies on tracking the fate of carbon atoms from a labeled substrate (tracer) into downstream metabolites. Unlike radioactive tracers which only measure total accumulation, stable isotopes (
-
Isotopologues: Molecules differing only by their isotopic mass (e.g., M+0, M+1, M+2).
-
Isotopomers: Molecules differing by the position of the label (e.g., [1-
C]Pyruvate vs. [3- C]Pyruvate).
Causality in Experimentation: The choice of tracer dictates the resolution of the network.
-
[U-
C]Glucose: Best for global enrichment and polymer synthesis rates. -
[1,2-
C]Glucose: Essential for resolving the Pentose Phosphate Pathway (PPP) vs. Glycolysis, as the C1 carbon is lost as CO in the oxidative PPP. -
[U-
C]Glutamine: Critical for resolving TCA cycle anaplerosis and reductive carboxylation in cancer cells.
Metabolic vs. Isotopic Steady State
A rigorous MFA model depends on two distinct steady states:
-
Metabolic Steady State: Reaction rates and pool sizes are constant (e.g., exponential growth phase).
-
Isotopic Steady State: The labeling enrichment in intracellular pools has reached equilibrium with the substrate.
Critical Note: For mammalian cells, isotopic steady state may take 24–48 hours for TCA intermediates. If this duration is biologically unfeasible, Isotopically Non-Stationary MFA (INST-MFA) must be used, which fits flux parameters to the kinetics of label incorporation rather than the final equilibrium [1].
The 13C-MFA Workflow
The following diagram illustrates the iterative cycle of MFA. It is not a linear process; the model must often be refined based on initial measurement sensitivities.
Figure 1: The iterative workflow of 13C-MFA.[1] Note the feedback loop: poor statistical resolution often requires a redesign of the tracer strategy.
Experimental Protocol: Mammalian Cell Flux Analysis
This protocol is designed for adherent cancer cells (e.g., HeLa, A549) to assess drug effects. It prioritizes self-validation through specific control steps.
Reagents & Setup
-
Tracer Medium: DMEM lacking glucose/glutamine, supplemented with [U-
C]Glucose (Cambridge Isotope Labs). -
Quench Solution: 80% Methanol (pre-chilled to -80°C). Crucial: Cold methanol stops enzymatic activity instantly; warm solvents allow label scrambling.
-
Internal Standard: Norvaline or
C-labeled yeast extract (added during extraction to correct for volume loss).
Step-by-Step Procedure
| Step | Action | Causality & Quality Control |
| 1. Seeding | Seed cells in 6-well plates (triplicates per condition). Incubate until 70% confluence. | Steady State: Cells must be in exponential growth. Over-confluence induces contact inhibition, altering metabolism. |
| 2. Adaptation | 24h prior, switch to unlabeled medium with identical formulation to the tracer medium (minus the label). | Metabolic Stability: Ensures cells are adapted to the exact nutrient concentrations before the label is introduced. |
| 3. Labeling | Aspirate media. Wash 1x with PBS (37°C). Add pre-warmed | Time Zero: The wash removes unlabeled glucose pools. Pre-warming prevents temperature-shock induced flux perturbations. |
| 4. Duration | Incubate for 24h (for stationary MFA) or 0-60 mins (for INST-MFA). | Isotopic Equilibrium: 24h is usually sufficient for glycolysis and TCA saturation in dividing cells [2]. |
| 5. Quenching | Critical: Rapidly aspirate media. Immediately pour 1 mL -80°C 80% Methanol onto cells. Place plate on dry ice. | Snapshot Validity: Metabolism turns over in seconds. Any delay here invalidates the flux calculation. |
| 6. Extraction | Scrape cells in methanol. Transfer to tube. Vortex 5 min at 4°C. Centrifuge 14,000xg for 10 min. | Recovery: Physical disruption ensures intracellular metabolite release. Cold temp prevents degradation. |
| 7. Derivatization | Dry supernatant. Derivatize (e.g., MOX-TBDMS) for GC-MS analysis. | Volatility: Metabolites must be volatile for GC-MS. TBDMS allows detection of specific fragment ions. |
Self-Validating Controls
-
Natural Abundance Control: Process one set of cells with unlabeled glucose. This establishes the baseline mass spectrum for the instrument.
-
Cell-Free Blank: Incubate labeled medium without cells. Corrects for any non-enzymatic degradation or background noise.
Computational Modeling & Data Analysis
Raw mass spectrometry data yields Mass Isotopomer Distributions (MIDs). These are not fluxes. To convert MIDs to Flux, we use software like INCA , Metran , or OpenFLUX [3].
The Logic of Fitting
The software solves the inverse problem:
-
Simulate: Guess a set of fluxes (
). -
Predict: Calculate the expected MIDs based on the atom mapping network.
-
Compare: Calculate the Sum of Squared Residuals (SSR) between Predicted and Measured MIDs.
-
Optimize: Adjust fluxes iteratively to minimize SSR.
Atom Mapping Visualization
Understanding how carbon transitions through the TCA cycle is vital for interpreting the data.
Figure 2: Simplified carbon atom transition. Note that Acetyl-CoA entry brings 2 labeled carbons into the 4-carbon OAA pool, creating an M+2 Citrate initially.
Applications in Drug Development[3]
Target Identification
By comparing flux maps of diseased vs. healthy cells, researchers identify hyperactive nodes.
-
Example: Cancer cells often upregulate Serine Synthesis or Glutaminolysis . 13C-MFA quantifies the exact contribution of glutamine to the TCA cycle, validating Glutaminase (GLS) as a target [4].
Mechanism of Action (MOA) Validation
Does a drug actually hit its target?
-
Scenario: A drug is designed to inhibit Pyruvate Dehydrogenase (PDH).
-
Validation: 13C-MFA should show a specific decrease in the flux ratio of Pyruvate
Citrate, with a compensatory increase in Lactate flux (Warburg effect intensification). If the flux map changes elsewhere, the drug has off-target effects.
References
-
Young, J. D., et al. (2011). Stationary versus non-stationary 13C-MFA: a comparison using a consistent dataset. Biotechnology and Bioengineering.[2][3][4][5] Link
-
Antoniewicz, M. R. (2015).[5] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.[5] Link
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. Link
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- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
The Pivotal Role of D-Ribose in Mitochondrial Bioenergetics and Cellular Energy Homeostasis: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the intricate role of D-ribose in mitochondrial function and cellular energy production. D-ribose, a naturally occurring pentose sugar, is a fundamental building block for adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This document delves into the biochemical pathways through which D-ribose contributes to the nucleotide pool, with a particular focus on its ability to bypass the rate-limiting steps of the pentose phosphate pathway (PPP). We will examine the critical role of D-ribose in both the de novo and salvage pathways of nucleotide synthesis, highlighting its importance in tissues with high energy demands, such as cardiac and skeletal muscle. This guide will further provide detailed, field-proven methodologies for assessing the impact of D-ribose on cellular bioenergetics, including protocols for quantifying ATP levels and evaluating mitochondrial respiration. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of D-ribose's therapeutic and research applications in the context of mitochondrial health and disease.
Introduction: The Central Role of Mitochondria in Cellular Energy Production
Mitochondria are the powerhouses of eukaryotic cells, responsible for generating the vast majority of cellular ATP through oxidative phosphorylation.[2] This intricate process is essential for powering a myriad of cellular activities, from muscle contraction to DNA replication. The maintenance of a robust mitochondrial network and an adequate supply of ATP is therefore paramount for cellular health and function. In conditions of metabolic stress, such as intense exercise or ischemia, the demand for ATP can outstrip the cell's synthetic capacity, leading to a decline in cellular energy status and potential tissue damage.[3]
D-ribose, a five-carbon monosaccharide, is a critical component of the ATP molecule.[2] While cells can synthesize D-ribose endogenously via the pentose phosphate pathway (PPP), this pathway can be slow and is often rate-limited by the availability of key enzymes.[2][4] This guide will elucidate how supplemental D-ribose can circumvent this metabolic bottleneck, providing a readily available substrate for the rapid synthesis of ATP and other vital nucleotides.
Biochemical Pathways of D-Ribose Metabolism and ATP Synthesis
D-ribose enters the cellular metabolic machinery and directly contributes to the building blocks necessary for ATP production. Its primary route of action involves its conversion to 5-phosphoribosyl-1-pyrophosphate (PRPP), a key precursor for nucleotide synthesis.[5]
The Pentose Phosphate Pathway (PPP) and its Limitations
The endogenous synthesis of D-ribose occurs through the PPP, a metabolic pathway that runs parallel to glycolysis. The PPP is crucial for producing NADPH, which is vital for antioxidant defense, and for generating the precursor for nucleotide synthesis, ribose-5-phosphate. However, the activity of the PPP can be limited, particularly in tissues like the heart and skeletal muscle, due to lower expression of key enzymes such as glucose-6-phosphate dehydrogenase (G6PD).[4] This limitation can hinder the rapid replenishment of ATP pools during periods of high energy demand.
Exogenous D-Ribose: Bypassing the Rate-Limiting Step
Supplemental D-ribose is readily absorbed and transported into cells. Once inside the cell, it is phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R5P). This step effectively bypasses the oxidative phase of the PPP, providing a direct precursor for the synthesis of PRPP.[6]
The conversion of R5P to PRPP is catalyzed by the enzyme PRPP synthetase , which utilizes ATP.[7] PRPP is a critical molecule that serves as the ribose donor for both the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[2][8]
The De Novo and Salvage Pathways for Nucleotide Synthesis
-
De Novo Synthesis: This pathway builds purine and pyrimidine nucleotides from simpler precursor molecules, with PRPP providing the ribose-phosphate backbone. This is a relatively slow process.[2]
-
Salvage Pathway: This more rapid pathway recycles pre-existing purine and pyrimidine bases, which are then attached to PRPP to reform nucleotides.[2]
By increasing the intracellular pool of PRPP, D-ribose supplementation can significantly enhance the rate of both de novo and salvage pathway activities, leading to a more rapid replenishment of ATP and other essential nucleotides.[8][9] This is particularly crucial in tissues that have experienced energy depletion.
Quantifiable Impact of D-Ribose on Cellular Bioenergetics
The theoretical benefits of D-ribose supplementation on energy metabolism have been substantiated by numerous pre-clinical and clinical studies. These investigations have demonstrated a quantifiable positive impact on ATP levels and mitochondrial function in various cell types and tissues.
| Study Focus | Model System | D-Ribose Intervention | Key Quantitative Findings | Reference(s) |
| Myocardial Ischemia | Canine Model | Intravenous D-ribose infusion | Restored ATP levels to 85% of pre-ischemic levels within 24 hours, compared to 50% in controls. | [10] |
| Myocardial Ischemia | Rat Model | Intravenous D-ribose infusion | More than an eightfold increase in de novo ATP synthesis (2.8 ± 0.59 vs. 0.34 ± 0.06 nmoles/mg/day in controls). | [11][12] |
| Myocardial Ischemia | Rat Model | D-ribose infusion | Attenuated the isoproterenol-induced decline in ATP levels after 5 hours and prevented it after 24 hours. | [8] |
| Exercise Performance | Healthy Adults (Lower VO₂) | 10 g/day D-ribose for 3 days | Significant increase in mean and peak power output compared to dextrose placebo. | [13] |
| Exercise Recovery | Healthy Adults | High-dose oral D-ribose over 3 days | Restored muscle ATP concentrations to pre-exercise levels, while placebo group showed only partial restoration. | [14] |
Experimental Protocols for Assessing the Bioenergetic Effects of D-Ribose
To rigorously evaluate the impact of D-ribose on mitochondrial function and energy production, it is essential to employ validated and reproducible experimental protocols. This section provides detailed methodologies for two key assays.
Quantification of Cellular ATP Levels using a Luciferase-Based Bioluminescence Assay
This protocol provides a highly sensitive method for quantifying intracellular ATP concentrations. The principle of this assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., cardiomyocytes, myoblasts) in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of D-ribose (e.g., 0, 1, 5, 10, 25 mM) for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include a positive control (e.g., a known ATP-boosting compound) and a negative control (vehicle).
-
-
ATP Extraction:
-
Remove the culture medium from the wells.
-
Add 50 µL of a suitable cell lysis buffer (e.g., containing detergents like Triton X-100) to each well.
-
Incubate the plate on a shaker for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Bioluminescence Reaction:
-
Prepare the luciferase reagent according to the manufacturer's instructions (e.g., Promega's CellTiter-Glo® Luminescent Cell Viability Assay).
-
Add 50 µL of the prepared luciferase reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the intracellular ATP concentration of the samples by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the total protein content of each well to account for variations in cell number.
-
Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
The Agilent Seahorse XF Cell Mito Stress Test is a powerful tool for assessing mitochondrial function in live cells in real-time. It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By sequentially injecting a series of mitochondrial inhibitors, this assay can dissect key parameters of mitochondrial function.
Protocol:
-
Cell Culture and Plating:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density (typically 2 x 10⁴ to 8 x 10⁴ cells per well).
-
Allow cells to adhere and grow for 24 hours.
-
One hour prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with D-ribose at the desired concentrations. Equilibrate the plate in a non-CO₂ incubator at 37°C.
-
-
Instrument and Cartridge Preparation:
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant.
-
Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (an ATP synthase inhibitor, typically 1.0-2.0 µM).
-
Port B: FCCP (an uncoupling agent, typically 0.5-2.0 µM, requires titration).
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors, typically 0.5 µM each).
-
-
-
Assay Execution:
-
Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR and ECAR.
-
The inhibitors will be sequentially injected, and the instrument will measure the changes in OCR.
-
-
Data Analysis:
-
Basal Respiration: The initial OCR before inhibitor injection.
-
ATP Production: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The OCR remaining after oligomycin injection.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
Conclusion: D-Ribose as a Modulator of Mitochondrial Function and its Therapeutic Potential
D-ribose plays a fundamental and multifaceted role in cellular energy metabolism. Its ability to bypass the rate-limiting pentose phosphate pathway and fuel the synthesis of ATP and other nucleotides makes it a molecule of significant interest for both basic research and therapeutic development.[15] The evidence strongly suggests that in conditions of compromised energy status, such as myocardial ischemia and intense physical exertion, D-ribose supplementation can accelerate the recovery of cellular energy pools and improve tissue function.[16] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the precise mechanisms of D-ribose action and to explore its potential in a wide range of applications, from enhancing athletic performance to developing novel treatments for mitochondrial and cardiovascular diseases.[17]
References
-
MediSearch. How does D-ribose influence ATP production?. Available at: [Link].
-
ResearchGate. Overview of the biochemical processes to synthesize ATP from D-ribose.... Available at: [Link].
-
Journal of the International Society of Sports Nutrition. The influence of D-ribose ingestion and fitness level on performance and recovery. Available at: [Link].
-
Cytoplan Blog. D-Ribose for energy production. Available at: [Link].
-
Nutraceuticals World. New research will place D-ribose atop 'mitochondrial health' pyramid, expert says. Available at: [Link].
-
casi.org. D-Ribose to Promote Cardiac Function and Exercise Recovery. Available at: [Link].
-
American Physiological Society Journal. Effect of ribose supplementation on resynthesis of adenine nucleotides after intense intermittent training in humans. Available at: [Link].
-
Krueger. Mitochondrial bioenergetics and D-ribose in HFpEF: a brief narrative review. Available at: [Link].
-
National Center for Biotechnology Information. Understanding D-Ribose and Mitochondrial Function. Available at: [Link].
-
ResearchGate. Understanding D-Ribose and Mitochondrial Function. Available at: [Link].
-
Examine.com. Research Breakdown on D-Ribose. Available at: [Link].
-
ResearchGate. Supplemental D-ribose bypasses the upper part of the pentose pathway.... Available at: [Link].
-
MDPI. Ribose Intake as Food Integrator: Is It a Really Convenient Practice?. Available at: [Link].
-
SciSpace. Understanding D-Ribose and Mitochondrial Function.. Available at: [Link].
-
The Role of Ribose on Oxidative Stress During Hypoxic Exercise: A Pilot Study. Available at: [Link].
-
National Center for Biotechnology Information. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Available at: [Link].
-
National Center for Biotechnology Information. Evaluation of the anti-ischemic effects of D-ribose during dobutamine stress echocardiography: a pilot study. Available at: [Link].
-
ClinMed International Library. Clinical Significance and Applications of D-Ribose in Cardiovascular Disease. Available at: [Link].
-
DaVinci Labs. D-Ribose: What Is It and How It Affects Your Energy?. Available at: [Link].
-
National Center for Biotechnology Information. The influence of D-ribose ingestion and fitness level on performance and recovery. Available at: [Link].
-
Clinical Significance and Applications of D-Ribose in Cardiovascular Disease. Available at: [Link].
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- 1. Effect of D-ribose supplementation on delayed onset muscle soreness induced by plyometric exercise in college students - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of the anti-ischemic effects of D-ribose during dobutamine stress echocardiography: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medisearch.io [medisearch.io]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
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- 14. examine.com [examine.com]
- 15. D-Ribose to Promote Cardiac Function and Exercise Recovery [casi.org]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. blog.cytoplan.co.uk [blog.cytoplan.co.uk]
Methodological & Application
Application Note: Protocol for Using D-[3-13C]Ribose in 13C Metabolic Flux Analysis
Abstract & Strategic Rationale
While [1,2-13C]Glucose is the gold standard for resolving central carbon metabolism, it often fails to uniquely resolve fluxes within the non-oxidative Pentose Phosphate Pathway (PPP) due to the cyclic scrambling of carbon atoms. D-[3-13C]Ribose is a specialized tracer designed to decouple the oxidative and non-oxidative branches of the PPP.
This protocol details the application of D-[3-13C]Ribose to quantify:
-
Nucleotide Salvage vs. De Novo Synthesis: Direct incorporation of the ribose moiety into RNA/DNA without carbon rearrangement.
-
Non-Oxidative PPP Reversibility: The "recycling" of ribose carbon back into glycolysis (via Fructose-6-P and Glyceraldehyde-3-P).
Key Mechanistic Insight: Unlike glucose tracers, which must pass through the oxidative PPP (losing C1 as CO2) to enter the pentose pool, D-[3-13C]Ribose enters directly at the level of Ribose-5-Phosphate (R5P). The specific position of the label (C3) serves as a beacon: if the label remains at C3 (or C3' in nucleotides), the ribose was utilized directly. If the label appears in Glycolysis intermediates (e.g., [1-13C]Lactate), it confirms flux through the Transketolase exchange reactions.
Scientific Integrity: Pathway Logic & Carbon Mapping
To interpret the data, one must understand the atom transitions. The fate of the C3 atom in Ribose determines the metabolic readout.
The Carbon Fate Decision Tree
-
Entry: D-[3-13C]Ribose
[3-13C]Ribose-5-P (R5P). -
Path A: Nucleotide Synthesis (Anabolic)
-
[3-13C]R5P
PRPP Purines/Pyrimidines. -
Result: RNA/DNA ribose moiety is labeled at C3' .
-
-
Path B: Recycling to Glycolysis (Catabolic/Rearrangement)
-
Step 1: [3-13C]R5P
[3-13C]Xylulose-5-P (X5P). -
Step 2 (Transketolase): [3-13C]X5P (Donor) + Acceptor
S7P/F6P + [1-13C]G3P . -
Note: In the Transketolase reaction, C1-C2 of the ketose (X5P) are transferred. The remaining skeleton (C3-C4-C5) becomes Glyceraldehyde-3-Phosphate (G3P). Therefore, C3 of Ribose becomes C1 of G3P .
-
Result: [1-13C]G3P
[1-13C]Pyruvate [1-13C]Lactate .
-
Pathway Visualization
Caption: Metabolic fate of D-[3-13C]Ribose. Path A leads to C3'-labeled nucleotides. Path B recycles carbon into glycolysis, yielding C1-labeled trioses.
Materials & Experimental Design
Reagents
-
Tracer: D-[3-13C]Ribose (99% isotopic purity).
-
Base Media: Glucose-free DMEM or RPMI (custom formulation).
-
Serum: Dialyzed FBS (Critical: Standard FBS contains undefined ribose and hypoxanthine which dilutes the label).
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL).
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS. Note: TBDMS derivatization is superior to TMS for phosphorylated sugars.
-
Tracer Concentration Strategy
Unlike glucose, ribose is not a primary carbon source for most mammalian cells. It is used as a supplement.
-
Scenario A (Tracer Spike): Maintain standard Glucose (5-10 mM) and add [3-13C]Ribose (100–500 µM).
-
Goal: Measure uptake preference and salvage rates.
-
-
Scenario B (Ribose Rescue): Low Glucose (0.5 mM) + High [3-13C]Ribose (5-10 mM).
-
Goal: Force flux through Ribokinase to assess maximum capacity of the non-oxidative PPP to sustain glycolysis.
-
Step-by-Step Protocol
Phase 1: Cell Culture & Labeling
-
Seeding: Seed cells in 6-well plates. Allow to reach 60-70% confluency in standard media.
-
Wash: Wash cells 2x with PBS (37°C) to remove residual glucose/unlabeled metabolites.
-
Labeling Pulse: Add the specific [3-13C]Ribose media formulation.
-
Duration: For steady-state MFA, label for 24–48 hours (or >5 cell doublings). For dynamic flux, sample at 0, 15, 30, 60, 120 mins.
-
-
Environment: Incubate at 37°C, 5% CO2.
Phase 2: Quenching & Extraction
Speed is critical to prevent turnover of labile phosphates (R5P, ATP).
-
Quench: Rapidly aspirate media. Immediately add 1 mL -80°C 80% Methanol .
-
Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.
-
Freeze-Thaw: Vortex vigorously. Perform 3 cycles of freeze (liquid N2) and thaw (4°C) to lyse membranes.
-
Clarify: Centrifuge at 16,000 x g for 10 mins at 4°C.
-
Dry: Transfer supernatant to a glass vial. Evaporate to dryness using a SpeedVac (no heat) or N2 stream.
Phase 3: Derivatization (TBDMS Method)
Target Analytes: Ribose-5-P, Lactate, Pyruvate, Amino Acids.
-
Oximation: Add 30 µL MOX/Pyridine to the dried residue. Incubate at 37°C for 90 mins.
-
Purpose: Protects keto/aldehyde groups, preventing ring closure and multiple peaks.
-
-
Silylation: Add 70 µL MTBSTFA + 1% TBDMCS. Incubate at 70°C for 60 mins.
-
Purpose: Adds TBDMS groups to -OH and -COOH. Stable and yields characteristic [M-57]+ fragments (loss of tert-butyl group).
-
-
Transfer: Transfer to GC micro-vials with glass inserts.
Phase 4: GC-MS Analysis
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min constant flow).
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 300°C.
-
Hold 5 min.
-
-
MS Mode: Electron Impact (EI) at 70 eV. Scan range 50–650 m/z (or SIM mode for higher sensitivity).
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Correct raw MS data for natural isotope abundance (C, H, N, O, Si) using software like IsoCor or Metran.
Key Fragment Monitoring Table
| Metabolite | Derivative | Key Fragment (m/z) | Carbon Skeleton | Interpretation of [3-13C]Ribose Fate |
| Ribose | MOX-TBDMS | 307 (M-57) | C1-C5 | M+1 : Direct uptake of tracer. |
| Ribose-5-P | MOX-TBDMS | 523 (M-57) | C1-C5 | M+1 : Phosphorylation via Ribokinase. |
| Lactate | TBDMS | 261 (M-57) | C1-C3 | M+1 : Tracer recycled via PPP to Glycolysis. |
| Alanine | TBDMS | 260 (M-57) | C1-C3 | M+1 : Proxy for Pyruvate labeling (Glycolysis). |
| Adenosine | (from RNA) | Requires LC-MS | Ribose moiety | M+1 : Direct salvage into nucleotide pool. |
Calculation of Flux Ratios
To quantify the split between Recycling (Path B) and Synthesis (Path A):
-
Ratio ≈ 0: All ribose is used for nucleotides (or trapped in R5P).
-
Ratio > 0: Significant back-flux through Transketolase.
Self-Validating Quality Control (QC)
A robust protocol must contain internal checks to verify validity.
-
The "M+0" Check: In the 0-hour sample, all metabolites should be M+0 (natural abundance). If M+1 is present, contamination occurred.
-
The "Glucose Decoupling" Check: If using [3-13C]Ribose + Unlabeled Glucose:
-
Lactate should be primarily M+0 (from glucose).
-
The appearance of M+1 Lactate is the specific signal of Ribose recycling.
-
Validation: If Lactate is M+3, it implies gluconeogenesis or complex scrambling not predicted by this model.
-
-
Derivatization Efficiency: Monitor the internal standard (e.g., Norleucine). Peak area variability >15% indicates extraction/derivatization failure.
References
-
Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 3054-3054. Link
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism, 28(4), 592-606. (Demonstrates use of specific tracers to decouple pathways). Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering, 20, 42-48. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis of the pentose phosphate pathway using [1,2-13C]glucose. Biotechnology and Bioengineering.[1] (Provides the base logic for PPP tracing which [3-13C]Ribose complements). Link
Sources
NMR spectroscopy techniques for analyzing 13C labeled ribose
Application Note: High-Resolution NMR Analysis of
Executive Summary
Ribose is the structural backbone of RNA and a critical intermediate in the Pentose Phosphate Pathway (PPP). While
This guide details the specific protocols to overcome these challenges, focusing on Constant-Time HSQC (CT-HSQC) for structural assignment and Isotopomer Analysis for metabolic flux studies in drug development.
The Tautomeric Challenge
Unlike proteins, ribose in solution is not a single static structure. It exists as a dynamic equilibrium of four cyclic forms (tautomers) and a trace open-chain form. Accurate analysis requires resolving these species.
- -Ribopyranose (~59%): The dominant form in solution (lowest energy).
- -Ribopyranose (~20%): Second most abundant.
- -Ribofuranose (~13%): Biologically relevant (RNA/DNA form).
- -Ribofuranose (~6%): Minor species.
Scientific Insight: Drug candidates often target enzymes (e.g., ribokinases) that are specific to the furanose form. Standard NMR often misses these minor tautomers due to signal overlap.
Table 1: Diagnostic C Chemical Shifts (ppm)
Note: Shifts are solvent/pH dependent; values below are for
| Carbon Position | ||||
| C1 (Anomeric) | 94.6 | 94.0 | 101.9 | 97.4 |
| C2 | 71.8 | 69.8 | 76.3 | 71.5 |
| C3 | 69.9 | 68.4 | 71.2 | 70.1 |
| C4 | 68.2 | 68.2 | 83.4 | 82.2 |
| C5 | 63.8 | 61.8 | 62.6 | 61.8 |
Experimental Workflow: Structural Assignment
The standard HSQC experiment is insufficient for [U-
The Solution: Constant-Time HSQC (CT-HSQC)
In CT-HSQC, the evolution period is kept constant. By tuning this delay to
Diagram 1: Structural Assignment Workflow
Caption: Workflow for resolving ribose tautomers using Constant-Time HSQC and 3D HCCH-TOCSY.
Detailed Protocol: Constant-Time HSQC
Objective: Obtain a high-resolution 2D spectrum of [U-
Step 1: Sample Preparation
-
Solvent: Dissolve 5–10 mg of [U-
C] Ribose in 600 L of (99.9%). -
Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
-
pH Control: Adjust pH to 7.0 using NaOD/DCl. Critical: High pH accelerates mutarotation (tautomer interconversion), broadening lines. Low pH (<3) can cause hydrolysis if phosphate groups are present.
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
Step 2: Spectrometer Setup
-
Field Strength:
500 MHz (600+ MHz recommended for dispersion). -
Temperature: 298 K (25°C). Note: Tautomeric ratios are temperature-dependent. Ensure stability to
K.
Step 3: Pulse Sequence Parameters
Select the hsqcctetgpsp (Bruker) or equivalent sequence (Constant-Time, Echo-Antiecho, Gradient selection).
| Parameter | Value | Causality / Explanation |
| Spectral Width (F2 - 1H) | 10–12 ppm | Covers all ribose protons and anomeric H1. |
| Spectral Width (F1 - 13C) | 60–110 ppm | Focuses on the sugar region (C1-C5) to maximize digital resolution. |
| Points (TD) | 2048 (F2) x 256-512 (F1) | High resolution in F1 is vital to separate tautomers. |
| Relaxation Delay (D1) | 1.5 – 2.0 s | Ribose T1s are relatively short; this ensures partial recovery. |
| CNST2 ( | 145 Hz | Average coupling for sugar protons. Mismatch reduces signal intensity.[1] |
| Constant Time Delay ( | ~26.6 ms | Set to |
Step 4: Processing
-
Window Function: Apply a Sine-Bell Squared (
, SSB=2) function in both dimensions. -
Linear Prediction: Use Forward Linear Prediction (LP) in
to double the number of points if acquisition time was limited. -
Phasing: CT-HSQC requires careful phasing. Manually phase the F1 dimension if automated routines fail.
Application: Metabolic Flux Analysis (MFA)
In drug development (e.g., cancer metabolism), researchers track how cells process
Protocol Adjustment for MFA: Instead of decoupling C-C interactions (as in CT-HSQC), we need to see them to quantify isotopomers.
-
Use Standard HSQC: Switch back to a non-constant-time HSQC or a 1D
C spin-echo experiment. -
Analyze Multiplets:
-
Flux Calculation: The ratio of D/S/DD peaks at the C1 and C2 positions directly correlates to the activity of the Oxidative vs. Non-Oxidative Pentose Phosphate Pathway.
Diagram 2: Metabolic Flux Logic
Caption: Distinguishing Oxidative vs. Non-Oxidative PPP flux based on 13C-13C coupling patterns in Ribose.
References
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.[5]
-
Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance.[5]
-
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics.
-
BMRB (Biological Magnetic Resonance Data Bank). Ribose Chemical Shifts.
-
Santoro, J., & King, G. C. (1992). A constant-time 2D oversampled HSQC experiment for high resolution assignment of 13C-enriched biomolecules. Journal of Magnetic Resonance.[5]
Sources
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-HSQC (Conventional vs Constant-time) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Step-by-step guide to measuring metabolic fluxes with D-[3-13C]Ribose
A Researcher's Guide to Measuring Metabolic Fluxes with D-[3-¹³C]Ribose
Abstract
Metabolic flux analysis (MFA) using stable isotopes has become an indispensable tool for quantifying the rates of intracellular metabolic pathways, providing a functional readout of cellular physiology. [ 1, 6, 7 ] While glucose and glutamine are the most common tracers, non-canonical tracers like D-[3-¹³C]Ribose offer a unique lens to probe specific areas of metabolism. This guide provides a comprehensive, step-by-step protocol for utilizing D-[3-¹³C]Ribose to investigate the interplay between the pentose phosphate pathway (PPP), nucleotide biosynthesis, and glycolysis. We will delve into the experimental design, from cell culture to mass spectrometry, and detail the data analysis required to translate raw isotopic labeling data into meaningful metabolic flux information. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced metabolomics techniques to their work.
Introduction: The Unique Utility of D-[3-¹³C]Ribose
13C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that tracks the fate of carbon atoms from a labeled substrate as they are incorporated into downstream metabolites. [ 8, 11 ] By measuring the resulting mass isotopomer distributions (MIDs) using mass spectrometry (MS), we can infer the relative or absolute rates (fluxes) through interconnected metabolic pathways. [ 5, 23 ]
While tracers like [U-¹³C]-glucose provide a global view of central carbon metabolism, D-[3-¹³C]Ribose is a specialized tracer designed to specifically interrogate pathways that utilize pentose sugars. Its primary applications include:
-
Directly tracing the incorporation of exogenous ribose into nucleotide synthesis: This is crucial for studying salvage pathways and understanding how cells acquire the building blocks for DNA and RNA.
-
Probing the non-oxidative branch of the Pentose Phosphate Pathway (PPP): The PPP is a critical pathway for producing NADPH for redox balance and Ribose-5-Phosphate (R5P) for nucleotide synthesis. [ 32, 39 ] D-[3-¹³C]Ribose enters the PPP at the level of R5P, allowing for a focused investigation of the reversible transketolase (TKT) and transaldolase (TAL) reactions that link the PPP back to glycolysis.
-
Deconvoluting glycolytic flux from PPP-derived carbon: By tracking the specific labeling pattern that emerges in glycolytic intermediates like pyruvate and lactate, one can quantify the contribution of pentose-derived carbons to glycolysis.
This guide will provide the foundational knowledge and practical protocols to successfully design, execute, and interpret experiments using this powerful isotopic tracer.
Principle of the Method: Tracing the ¹³C from Ribose
Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-Phosphate (R5P). The ¹³C label is on the third carbon atom (C3). From this point, the [3-¹³C]R5P has two primary fates, which form the basis of the experimental measurement:
-
Incorporation into Nucleotides: R5P is the backbone for purine and pyrimidine nucleotides. In this case, the entire labeled ribose moiety is incorporated. Analysis of RNA-bound ribose or free nucleotides by Liquid Chromatography-Mass Spectrometry (LC-MS) will show a mass shift of +1 (M+1), directly reflecting the uptake and utilization of the tracer for biosynthesis. [ 14 ]
-
Entry into the Non-Oxidative PPP: R5P can be converted back into glycolytic intermediates. The key enzymes are transketolase and transaldolase. As shown in the pathway diagram below, the C3 of ribose is ultimately converted to the C1 of Glyceraldehyde-3-Phosphate (G3P) and subsequently to the C1 of pyruvate and lactate. Detecting an M+1 signal in these downstream metabolites is a direct readout of carbon flux from the PPP back into glycolysis.
Diagram: Metabolic Fate of D-[3-¹³C]Ribose
Caption: Step-by-step workflow for ¹³C-MFA.
Key Considerations
-
Metabolic Steady State: For flux ratio analysis, cells must be at a metabolic steady state, meaning that intracellular metabolite concentrations are stable. This is typically achieved by growing cells in a consistent environment for several passages.
-
Isotopic Steady State: This is reached when the isotopic enrichment of intracellular metabolites becomes constant over time. [ 18 ] The time required to reach isotopic steady state depends on the pool size of the metabolite and the flux through the pool. For central carbon metabolites, this is often achieved within hours, but for biomass components like RNA, it may take 24 hours or more. A time-course experiment is recommended to determine the optimal labeling duration. [ 18 ]
-
Tracer Concentration: The concentration of D-[3-¹³C]Ribose should be sufficient to induce significant labeling but not so high as to perturb the underlying metabolism. A typical starting point is to replace the glucose in the medium with an equimolar concentration of ribose, but this must be optimized for your specific cell line.
Detailed Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is adapted for adherent mammalian cells in 6-well plates.
Materials:
-
Cell line of interest
-
Standard culture medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
Labeling medium: Glucose-free DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and a known concentration of D-[3-¹³C]Ribose (e.g., 10 mM).
-
Control medium: Same as labeling medium but with unlabeled D-Ribose.
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours in standard culture medium. [ 28 ]
-
Media equilibration: Before the experiment, prepare the labeling and control media and equilibrate them to 37°C and 5% CO₂ for at least 1 hour.
-
Initiate Labeling: Aspirate the standard medium from the wells. Gently wash the cells once with 2 mL of sterile PBS.
-
Aspirate the PBS and immediately add 2 mL of the pre-warmed labeling medium (or control medium) to each well. [ 28 ] Return the plates to the incubator.
-
Incubation: Incubate the cells for the predetermined duration required to reach isotopic steady state (e.g., 8, 16, or 24 hours).
Causality and Trustworthiness: Using dialyzed FBS is critical to remove small molecules, including unlabeled glucose and amino acids, that would dilute the isotopic tracer. The PBS wash helps to remove residual standard medium. Performing these steps quickly minimizes metabolic stress on the cells.
Protocol 2: Metabolite Quenching and Extraction
This is the most critical step. Metabolism must be halted instantaneously to capture an accurate snapshot of the isotopic labeling pattern.
Materials:
-
Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
-
Cell scraper
-
Dry ice
Procedure:
-
Prepare for Quenching: Place a metal tray on a bed of dry ice to create a cold surface.
-
Quench Metabolism: Remove the 6-well plate from the incubator. Immediately aspirate the labeling medium.
-
Place the plate on the cold surface. Immediately add 1 mL of the -80°C Quenching/Extraction Solution to each well. The cold methanol will instantly quench enzymatic activity.
-
Scrape and Collect: Use a cell scraper to scrape the frozen cell lysate into the solution. Pipette the entire mixture from each well into a pre-chilled microcentrifuge tube.
-
Final Extraction: Vortex the tubes for 30 seconds and place them on dry ice. Repeat this two more times.
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube. This is your metabolite extract. Store at -80°C until analysis.
Causality and Trustworthiness: Rapidly changing the temperature from 37°C to below -40°C with cold methanol is the most effective way to quench metabolism. Any delay can lead to changes in metabolite pools and labeling patterns, compromising the integrity of the data.
Protocol 3: Sample Preparation for GC-MS Analysis
For analysis of non-volatile metabolites like amino acids and organic acids by Gas Chromatography-Mass Spectrometry (GC-MS), a chemical derivatization step is required to make them volatile. Silylation is a common method. [ 12 ]
Materials:
-
Metabolite extract from Protocol 2
-
SpeedVac or nitrogen evaporator
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Pyridine
-
Heating block
Procedure:
-
Drying: Dry down a known volume (e.g., 100 µL) of the metabolite extract in a glass GC-MS vial using a SpeedVac or a gentle stream of nitrogen. Ensure the sample is completely dry.
-
Derivatization: Add 20 µL of pyridine to the dried extract to re-dissolve it. Then, add 30 µL of MTBSTFA + 1% TBDMSCl.
-
Incubation: Cap the vial tightly and vortex for 1 minute. Incubate at 70°C for 60 minutes to allow the derivatization reaction to complete.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. [ 2 ]
Causality and Trustworthiness: MTBSTFA reacts with active hydrogens (e.g., on carboxyl and hydroxyl groups) to form stable, volatile TBDMS derivatives. [ 12 ] Complete dryness is essential as water will react with the derivatizing agent. The heating step ensures the reaction goes to completion for consistent and reproducible results.
Mass Spectrometry and Data Analysis
GC-MS Data Acquisition
Analysis is typically performed on a GC-MS system equipped with an electron ionization (EI) source. [ 2 ] EI is a "hard" ionization technique that causes fragmentation of the analyte. These fragments are crucial as they contain positional information about the location of the ¹³C label. [ 2 ]
-
Mode: Scan or Selected Ion Monitoring (SIM). SIM mode is more sensitive for targeted analysis.
-
Ions to Monitor: For each metabolite, monitor the mass isotopologues of characteristic fragments. For example, for lactate-TBDMS derivative, a key fragment is [M-57], which represents the loss of a tert-butyl group. You would monitor the m/z for [M-57], [M-57]+1, [M-57]+2, etc., to see the labeling pattern.
| Metabolite | Derivatization | Key Fragment | Unlabeled m/z (M+0) | Labeled m/z (M+1) |
| Lactate | 2TMS | [M-15] | 247 | 248 |
| Pyruvate | 2TMS | [M-57] | 217 | 218 |
| Ribose | 5TMS | [M-15] | 497 | 498 |
| Alanine | 2TBDMS | [M-57] | 260 | 261 |
Table 1: Example fragments for GC-MS analysis of ¹³C-labeled metabolites.
LC-MS Data Acquisition
LC-MS/MS is ideal for analyzing larger, more polar, and thermally labile molecules like nucleotides without derivatization. [ 21, 37 ]
-
Mode: Multiple Reaction Monitoring (MRM) is typically used for its high specificity and sensitivity.
-
Transitions to Monitor: For each isotopologue of a target metabolite (e.g., ATP M+0, ATP M+1), a specific precursor-product ion transition is monitored.
| Metabolite | Precursor Ion (M+0) | Precursor Ion (M+1) | Product Ion |
| ATP | 506.0 m/z | 507.0 m/z | 134.0 m/z (Adenine) |
| R5P | 229.0 m/z | 230.0 m/z | 97.0 m/z (H₂PO₄⁻) |
Table 2: Example MRM transitions for LC-MS/MS analysis.
Data Analysis: From Raw Data to Flux Ratios
-
Peak Integration: Integrate the peak areas for each monitored m/z for every metabolite of interest.
-
Correction for Natural Abundance: All naturally occurring carbon contains ~1.1% ¹³C. This background signal must be mathematically corrected to determine the true enrichment from the tracer. This is typically done using established algorithms and the known chemical formula of the fragment being analyzed. [ 12 ]
-
Calculate Mass Isotopomer Distribution (MID): The corrected peak areas are normalized to sum to 1, yielding the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.). [ 17, 23 ]
-
MID = [m₀, m₁, m₂, ..., mₙ] where Σmᵢ = 1
-
-
Interpret MIDs for Flux Ratios: The final step is to use the MIDs to infer biological activity.
-
Flux into Nucleotide Synthesis: The fraction of M+1 in ribose derived from hydrolyzed RNA or in free nucleotides (e.g., ATP) directly reflects the contribution of the exogenous D-[3-¹³C]Ribose to the nucleotide synthesis precursor pool.
-
% Contribution = Abundance(M+1) / (Abundance(M+0) + Abundance(M+1))
-
-
Flux from PPP to Glycolysis: As shown in the pathway diagram, the C3 of ribose becomes the C1 of lactate. Therefore, the fraction of M+1 lactate represents the fraction of the lactate pool that was derived from the non-oxidative PPP. This can be compared to the flux from other sources (e.g., glucose).
-
Conclusion and Outlook
Measuring metabolic fluxes with D-[3-¹³C]Ribose provides a targeted and powerful method to dissect the complex relationship between pentose metabolism and central carbon pathways. By following the detailed protocols and data analysis steps outlined in this guide, researchers can obtain high-quality, reproducible data to gain deeper insights into cellular physiology. This approach is particularly valuable in fields such as cancer biology, where the PPP and nucleotide synthesis are often dysregulated, and in drug development for assessing the metabolic effects of novel therapeutics. The continued development of advanced mass spectrometry platforms and computational software will further enhance the precision and scope of these powerful analytical techniques. [ 23 ]
References
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS - Shimadzu. (n.d.). Shimadzu Corporation. [Link]
-
13C labeling experiments at metabolic nonstationary conditions: An exploratory study. (2008). BMC Bioinformatics. [Link]
-
Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. (2012). Analytical Biochemistry. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2023). Frontiers in Neuroscience. [Link]
-
13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. (n.d.). ETH Zurich. [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC. (2020). National Center for Biotechnology Information. [Link]
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022). YouTube. [Link]
-
13C-based metabolic flux analysis | Request PDF. (2009). ResearchGate. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2019). MDPI. [Link]
-
13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides - PMC. (2012). National Center for Biotechnology Information. [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC. (2011). National Center for Biotechnology Information. [Link]
-
High-resolution 13C metabolic flux analysis. (2017). Nature Protocols. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2015). Metabolic Engineering. [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019). YouTube. [Link]
-
#85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. (2019). YouTube. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC. (2015). National Center for Biotechnology Information. [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2024). bioRxiv. [Link]
-
11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC. (2020). National Center for Biotechnology Information. [Link]
-
Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC. (2016). National Center for Biotechnology Information. [Link]
-
Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2022). Metabolites. [Link]
-
Biomass production of site selective 13C/15N nucleotides using wild type and a transketolase E. coli mutant for labeling RNA for high resolution NMR. (2012). Journal of Biomolecular NMR. [Link]
-
Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose. (2019). ResearchGate. [Link]
-
Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. (2016). ResearchGate. [Link]
-
Metabolic flux analysis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (2012). Methods in Molecular Biology. [Link]
-
Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. (2023). MDPI. [Link]
- Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates. (1993).
-
NMR sample preparation. (n.d.). University of Geneva. [Link]
-
Pentose Phosphate Pathway - SMPDB. (n.d.). SMPDB. [Link]
-
Pentose phosphate pathway (article) | Khan Academy. (n.d.). Khan Academy. [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). University College London. [Link]
-
Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]
-
Incorporation of ¹³C atoms from ¹³C6-glucose into nucleotide sugars in... (2019). ResearchGate. [Link]
-
LC-MS/MS parameters used for 13 C and 15 N labeling experiments. (2018). ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
The pentose phosphate pathway in health and disease. (2022). Nature Reviews Endocrinology. [Link]
-
Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (2023). MDPI. [Link]
-
Sample Preparation and Data Analysis for NMR-Based Metabolomics. (2018). Current Protocols in Chemical Biology. [Link]
Application Notes and Protocols for In Vivo Labeling Using D-[3-¹³C]Ribose in Mouse Models
I. Introduction: Unraveling Metabolic Dynamics with D-[3-¹³C]Ribose
Stable isotope tracing has emerged as a cornerstone of modern metabolic research, enabling the elucidation of complex biochemical pathways in living organisms.[1][2] Among the array of available tracers, D-[3-¹³C]Ribose offers a unique window into the pentose phosphate pathway (PPP) and nucleotide metabolism. D-ribose is a naturally occurring pentose sugar that serves as a fundamental building block for essential biomolecules such as RNA, DNA, and ATP.[3] By introducing a ¹³C label at the third carbon position, researchers can precisely track the metabolic fate of this sugar as it is incorporated into various downstream metabolites.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo labeling studies using D-[3-¹³C]Ribose in mouse models. We will delve into the scientific rationale, provide detailed, adaptable protocols, and discuss the critical considerations for obtaining robust and reproducible data. Our focus is on providing not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring the integrity and validity of your findings.
II. Scientific Rationale and Significance
The choice of D-[3-¹³C]Ribose as a metabolic tracer is predicated on its central role in cellular metabolism. Upon entering the cell, D-ribose is phosphorylated to ribose-5-phosphate (R5P), a key node in the pentose phosphate pathway.[3] The PPP is a crucial metabolic route that operates in parallel with glycolysis, and it has two primary functions: the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of precursors for nucleotide biosynthesis.[4][5][6]
By tracing the ¹³C label from the third position of ribose, we can investigate:
-
Pentose Phosphate Pathway (PPP) Activity: The label will be incorporated into other sugars within the non-oxidative branch of the PPP, and its distribution can inform on the relative activity of this pathway.
-
Nucleotide Synthesis: The labeled ribose moiety is directly incorporated into purine and pyrimidine nucleotides, allowing for the measurement of de novo nucleotide synthesis rates.
-
Connections to Glycolysis and the TCA Cycle: The intermediates of the PPP can re-enter glycolysis, and thus the ¹³C label can be traced into glycolytic intermediates and subsequently into the tricarboxylic acid (TCA) cycle.
Understanding the dynamics of these pathways is critical in various research areas, including cancer metabolism, neurodegenerative diseases, and metabolic disorders.
III. Experimental Design and Key Considerations
A successful in vivo labeling study requires careful planning. The following are critical parameters to consider when designing your experiment.
A. Mouse Model Selection
The choice of mouse strain should be guided by the specific research question. Different strains can exhibit variations in their baseline metabolism. It is crucial to use age- and sex-matched animals for all experimental and control groups to minimize biological variability.
B. Dosage and Administration Route
The optimal dosage of D-[3-¹³C]Ribose will depend on the specific aims of the study, the mouse strain, and the analytical sensitivity of the mass spectrometer. While a definitive dosage has not been established for this specific tracer, we can extrapolate from studies using unlabeled D-ribose and other ¹³C-labeled sugars.
-
Starting Point for Dosage: Based on studies with unlabeled D-ribose in mice and rabbits, a dosage range of 400 mg/kg to 4 g/kg can be considered.[3][7] For initial studies, a dose in the lower end of this range is recommended. A study that optimized ¹³C-glucose administration in mice found that a bolus intraperitoneal injection of 4 mg/g (4 g/kg) provided good labeling.
-
Administration Route: The two most common and practical routes for administration are intraperitoneal (IP) injection and oral gavage .
-
Intraperitoneal (IP) Injection: This method allows for rapid absorption and is technically straightforward.[8][9][10][11] It is often preferred for bolus administration studies.
-
Oral Gavage: This route mimics physiological absorption from the gut.[12] However, it can be more stressful for the animals and requires proper training to perform correctly.[12]
-
Table 1: Recommended Starting Parameters for D-[3-¹³C]Ribose Administration
| Parameter | Recommendation | Rationale & Considerations |
| Dosage | 400 mg/kg - 4 g/kg | Start with a lower dose and optimize based on pilot studies measuring isotopic enrichment. Higher doses may alter normal physiology. |
| Vehicle | Sterile Saline (0.9% NaCl) | D-ribose is water-soluble. Ensure the solution is sterile and warmed to body temperature before administration to minimize animal discomfort.[2] |
| Administration Route | Intraperitoneal (IP) Injection or Oral Gavage | IP injection offers rapid and complete delivery. Oral gavage mimics a more physiological route of administration. The choice depends on the experimental question. |
| Fasting | 4-6 hours | A short fasting period prior to administration can help reduce variability in baseline metabolite levels. |
C. Labeling Duration and Time Course
The time between the administration of the tracer and tissue collection is a critical parameter that will determine the extent of isotopic enrichment in downstream metabolites.
-
Short Time Points (30 minutes - 2 hours): Ideal for studying rapid metabolic processes such as uptake and initial incorporation into the PPP and nucleotide pools.
-
Longer Time Points (4 - 24 hours): Allows for the label to be incorporated into more complex biomolecules and to reach a steady-state in various metabolic pathways.
It is highly recommended to perform a pilot time-course experiment to determine the optimal labeling duration for your specific metabolites and tissues of interest.
IV. Detailed Protocols
The following protocols are provided as a starting point and should be adapted and optimized for your specific experimental needs. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation and Administration of D-[3-¹³C]Ribose via Intraperitoneal (IP) Injection
Materials:
-
D-[3-¹³C]Ribose
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
27-30 gauge needles and 1 mL syringes[9]
-
70% ethanol wipes
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the desired amount of D-[3-¹³C]Ribose in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the target concentration. For example, for a 400 mg/kg dose in a 25 g mouse, you would need 10 mg of the tracer. A typical injection volume is 10 µL/g body weight, so you would dissolve the 10 mg in 250 µL of saline.
-
Vortex thoroughly to ensure complete dissolution.
-
Warm the solution to body temperature.[2]
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse securely.
-
Wipe the lower right quadrant of the abdomen with a 70% ethanol wipe.[10]
-
Insert the needle at a 30-45° angle with the bevel up.[10]
-
Gently pull back the plunger to ensure you have not entered a blood vessel or the bladder.[9]
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Tissue Collection and Processing
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles or other homogenization equipment
-
Cryovials
-
Forceps and scissors
-
Ice-cold 80% methanol
Procedure:
-
Euthanasia and Tissue Dissection:
-
At the designated time point after tracer administration, euthanize the mouse using an IACUC-approved method.
-
Immediately dissect the tissues of interest. Work quickly to minimize post-mortem metabolic changes.
-
-
Snap-Freezing:
-
Place the dissected tissues in cryovials and immediately snap-freeze in liquid nitrogen.[13]
-
Store the samples at -80°C until metabolite extraction.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Add ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).[14][15]
-
Homogenize the tissue thoroughly using a pre-chilled mortar and pestle or a bead beater. Keep the samples on dry ice or in a cold room during homogenization.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
The supernatant can be dried under a stream of nitrogen or in a vacuum concentrator and stored at -80°C until analysis.
-
V. Downstream Analysis: LC-MS/MS for ¹³C-Enrichment
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of metabolites due to its high sensitivity and specificity.
Key Steps in LC-MS/MS Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with your chromatography method.
-
Chromatographic Separation: Use a chromatography method that can effectively separate the metabolites of interest. Hydrophilic interaction liquid chromatography (HILIC) is often a good choice for polar metabolites like sugars and nucleotides.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for many of the key metabolites in the PPP and nucleotide synthesis pathways.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of your target metabolites.
-
For each metabolite, you will need to monitor the transition for the unlabeled form (M+0) and the labeled form (M+1, M+2, etc., depending on the number of ¹³C atoms incorporated).
-
Table 2: Example LC-MS/MS Transitions to Monitor
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Isotopologue |
| Ribose-5-phosphate | 229.0 | 97.0 (H₂PO₄⁻) | M+0 |
| Ribose-5-phosphate | 230.0 | 97.0 (H₂PO₄⁻) | M+1 |
| ATP | 506.0 | 159.0 (AMP) | M+0 |
| ATP | 507.0 | 159.0 (AMP) | M+1 |
| ... | ... | ... | ... |
Note: These are example transitions and should be optimized on your specific instrument.
VI. Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis will consist of peak areas for each isotopologue of your target metabolites. The fractional enrichment can be calculated as follows:
Fractional Enrichment = (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues)
This data can then be used to calculate metabolic flux rates using specialized software packages. It is also important to correct for the natural abundance of ¹³C.
VII. Visualizing the Workflow and Metabolic Fate
Experimental Workflow
Caption: Experimental workflow for in vivo D-[3-¹³C]Ribose labeling in mice.
Metabolic Fate of the ³-¹³C Label
Caption: Metabolic fate of the ¹³C label from D-[3-¹³C]Ribose.
VIII. References
-
Hao, L., et al. (2015). Gavage of D-Ribose induces Aβ-like deposits, Tau hyperphosphorylation as well as memory loss and anxiety-like behavior in mice. Oncotarget, 6(33), 34773–34784. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Direction des services vétérinaires. Administration and injection of substances in mice. [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Al-Hakeim, H. K., et al. (2018). Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits. Drug Design, Development and Therapy, 12, 1633–1640. [Link]
-
Hao, L., et al. (2015). Gavage of D-Ribose induces Aβ-like deposits, Tau hyperphosphorylation as well as memory loss and anxiety-like behavior in mice. PubMed, 26452037. [Link]
-
Research Biomethods Training. Mouse Intraperitoneal (IP) administration. [Link]
-
Morscher, R. J., et al. (2016). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Scientific Reports, 6, 33940. [Link]
-
Heux, S., et al. (2022). Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy. Cell Reports, 40(8), 111261. [Link]
-
Dayie, T. K., & Thakur, C. S. (2012). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Nucleic acids research, 40(13), e103. [Link]
-
Lnu, G. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical research, 36(12), 170. [Link]
-
Wang, L., et al. (2016). Ribose Accelerates Gut Motility and Suppresses Mouse Body Weight Gaining. PloS one, 11(4), e0154743. [Link]
-
Sadowska, M., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 405. [Link]
-
Maher, E. A., et al. (2012). Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors. NMR in biomedicine, 25(11), 1234–1245. [Link]
-
Bhowmik, S. K., et al. (2013). Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation. Journal of mass spectrometry : JMS, 48(12), 1270–1275. [Link]
-
Young, J. D. (2021). In vivo2H/13C flux analysis in metabolism research. Current opinion in biotechnology, 71, 198–205. [Link]
-
Anderson, L. C., et al. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. Journal of steroid biochemistry and molecular biology, 228, 106249. [Link]
-
Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(3), 294-303. [Link]
-
Sadowska, M., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. ResearchGate. [Link]
-
Procedures with Care. Intraperitoneal Injection in the Mouse. [Link]
-
Structural,Stoichiometric and Flux Balance Analysis of the Pentose Phosphate Pathway. ResearchGate. [Link]
-
Waters Corporation. (2021). Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. [Link]
-
Nonstationary Metabolic Flux Analysis (NMFA) for the Elucidation of Cellular Physiology. DSpace@MIT. [Link]
-
Pepe-Ranney, C., et al. (2016). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 82(9), 2842-2852. [Link]
Sources
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- 2. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 3. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Illuminating Metabolic Pathways: A Guide to Chemo-enzymatic Synthesis of ¹³C-Labeled D-Ribose
Application Note & Protocols
Introduction: The Significance of Isotopically Labeled Ribose
In the intricate landscape of biomedical research and drug development, the ability to trace and quantify metabolic fluxes is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for elucidating complex biochemical pathways and understanding the dynamics of cellular metabolism.[1][2] D-ribose, a central component of nucleotides (ATP, GTP), nucleic acids (RNA), and numerous metabolic intermediates, serves as a critical building block in cellular processes.[3] Consequently, ¹³C-labeled D-ribose is an invaluable tracer for investigating nucleotide metabolism, the pentose phosphate pathway (PPP), and the biosynthesis of amino acids and other vital molecules.[4][5] Its application in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based studies allows for the precise tracking of carbon atoms through metabolic networks, providing unparalleled insights into enzyme kinetics, pathway regulation, and the metabolic reprogramming inherent in various disease states.[6][7]
This application note provides a comprehensive guide to the chemo-enzymatic synthesis of ¹³C-labeled D-ribose, offering detailed protocols for researchers in academia and industry. By leveraging the specificity of enzymes with the versatility of chemical synthesis, these methods provide an efficient and highly selective route to various ¹³C-isotopomers of D-ribose.
Strategic Overview: The Chemo-Enzymatic Approach
The synthesis of specifically labeled D-ribose isotopomers is achieved through a modular chemo-enzymatic strategy. This approach combines the precision of enzymatic reactions for stereospecific carbon-carbon bond formation and functional group manipulation with robust chemical methods for precursor synthesis and protecting group chemistry. A general workflow involves the following key stages:
-
¹³C-Labeled Precursor Synthesis: Chemical synthesis provides access to smaller, ¹³C-labeled building blocks.
-
Enzymatic Carbon-Carbon Bond Formation: Aldolases are employed to catalyze the stereospecific condensation of a ¹³C-labeled donor with an acceptor molecule, elongating the carbon chain.[8][9]
-
Enzymatic Modification: Phosphatases are utilized for the removal of phosphate groups, a common step to yield the final neutral sugar.[10][11]
-
Purification and Analysis: The final product is purified using chromatographic techniques and its isotopic enrichment and purity are confirmed by NMR and MS.[3][12]
This guide will focus on two primary chemo-enzymatic routes for the synthesis of specifically labeled D-ribose.
Visualizing the Synthesis Workflow
Sources
- 1. escholarship.org [escholarship.org]
- 2. Semi-enzymatic synthesis and application of 13C-isotopically labelled inositol-(1,4,5)-trisphosphate - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Protein dephosphorylation protocol | Abcam [abcam.com]
- 12. CN103145771A - Method for extracting D-ribose from fermentation liquor by ultrafiltration and ion exchange technologies - Google Patents [patents.google.com]
Application Note: Tracing Nucleotide Synthesis and Pentose Recycling using D-[3-13C]Ribose
Abstract
Metabolic flux analysis (MFA) using stable isotopes is the gold standard for dissecting cellular metabolism.[1][2] While [1,2-13C]Glucose is widely used to probe the Pentose Phosphate Pathway (PPP), it often fails to resolve the specific contribution of exogenous ribose salvage versus de novo synthesis. This application note details a specialized protocol for using D-[3-13C]Ribose to trace ribose incorporation into nucleotide pools and quantify the reversibility of the non-oxidative PPP. We provide a rigorous workflow for sample preparation, quenching, and HILIC-MS analysis, ensuring the preservation of labile high-energy phosphates (ATP, GTP).
Introduction: The Strategic Value of D-[3-13C]Ribose
Ribose-5-Phosphate (R5P) is a metabolic hub, serving as the precursor for nucleotide biosynthesis (PRPP) and a key intermediate in the non-oxidative PPP.[3] In rapidly proliferating cells (e.g., oncology models) or ischemic tissues, the "Salvage Pathway"—direct phosphorylation of exogenous ribose—can bypass the oxidative PPP.
Using D-[3-13C]Ribose offers two distinct analytical advantages:
-
Direct Nucleotide Tracking: The ribose moiety is incorporated intact into nucleotides. A [3-13C] label on the input ribose results in a specific [3'-13C] mass isotopomer in RNA/DNA precursors.
-
Quantifying Non-Oxidative PPP Reversibility: If the labeled ribose is not used for nucleotides but is instead recycled back into glycolysis to generate energy (ATP), it must pass through the non-oxidative PPP (Transketolase/Transaldolase reactions). This scrambles the carbon backbone, producing a unique isotopic signature in downstream glycolytic intermediates (e.g., Lactate).
Experimental Design & Cell Culture
Reagent Preparation
-
Tracer: D-[3-13C]Ribose (99% enrichment).
-
Media: Dialyzed FBS (to remove endogenous unlabeled ribose) is recommended but not strictly required if the tracer concentration (e.g., 2-5 mM) significantly exceeds physiological plasma levels (~10-100 µM).
-
Concentration: 2 mM to 10 mM, depending on cell uptake rates.
Pulse-Chase vs. Steady State
-
Steady State (24-48h): For determining the total contribution of exogenous ribose to the nucleotide pool.
-
Dynamic Pulse (15 min - 4h): Required to calculate the rate of ribose salvage vs. glycolysis recycling.
Sample Preparation Protocol
Critical Directive: Nucleotides (ATP, GTP) and sugar phosphates are extremely labile. Enzymatic turnover occurs within seconds of media removal. Metabolism must be quenched instantly .
Materials
-
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water + 0.1M Formic Acid (pre-chilled to -20°C).
-
Internal Standards: 13C-ATP or 13C-Yeast Extract (added during extraction).
Step-by-Step Workflow
-
Rapid Quenching:
-
Place culture plate on a bed of dry ice.
-
Aspirate media completely.
-
Immediately add 1.0 mL of -80°C 80% Methanol .
-
Note: Do not wash with PBS. PBS washing takes 10-20 seconds, causing ATP degradation. The residual media salts will be removed during HILIC separation.
-
-
Cell Scraping & Extraction:
-
Incubate plate at -80°C for 15 minutes (enhances lysis).
-
Scrape cells into the cold methanol using a cell lifter.
-
Transfer suspension to a pre-cooled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
-
Phase Separation (Clarification):
-
Centrifuge at 15,000 x g for 10 minutes at 4°C .
-
Transfer the supernatant (containing polar metabolites) to a new glass vial.
-
Optional: Re-extract the pellet with 200 µL cold water if recovery of highly polar polyphosphates is low.
-
-
Drying & Reconstitution:
-
Dry the supernatant in a SpeedVac (vacuum concentrator) at no heat (ambient temp) to prevent hydrolysis.
-
Reconstitute in 50 µL of 50:50 Acetonitrile:Water .
-
Expert Tip: High acetonitrile content in the reconstitution solvent ensures good peak shape for HILIC chromatography.
-
LC-MS/MS Analytical Method[4][5][6][7]
Nucleotides are highly polar and anionic. Reverse Phase (C18) chromatography is unsuitable.
Chromatography (HILIC)
-
Column: ZIC-pHILIC (Polymer-based zwitterionic) or Amide-HILIC.
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (buffers anionic nucleotides).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0 min: 80% B
-
15 min: 20% B
-
20 min: 80% B (Re-equilibration)
-
Mass Spectrometry Settings
-
Polarity: Negative Ion Mode (ESI-).
-
Target Analytes (MRM or HRMS):
-
Ribose-5-Phosphate (R5P): m/z 229.01 (M+0) -> 230.01 (M+1).
-
ATP: m/z 505.99 (M+0) -> 506.99 (M+1).
-
Lactate: m/z 89.02 (M+0) -> 90.02 (M+1).
-
Data Interpretation & Pathway Logic
Understanding the fate of the C3 carbon is crucial for interpretation.
Pathway Visualization
The diagram below illustrates the divergent fates of D-[3-13C]Ribose.
Caption: Metabolic fate of D-[3-13C]Ribose. The red path indicates direct incorporation into nucleotides (M+1). The blue path represents recycling via the non-oxidative PPP, eventually producing [1-13C]Lactate.
Mass Isotopomer Distribution (MID) Analysis
| Metabolite | Observed Mass Shift | Biological Interpretation |
| ATP / GTP | M+1 | Direct Salvage: The ribose ring was incorporated intact. High M+1 indicates strong salvage pathway activity. |
| Lactate | M+0 | No Recycling: Ribose is used exclusively for biosynthesis. |
| Lactate | M+1 | PPP Recycling: Ribose entered the non-oxidative PPP, was converted to Fructose-6-P, and catabolized via glycolysis. |
| Ribose-5-P | M+1 | Uptake Confirmation: Confirms the tracer successfully entered the cell and was phosphorylated. |
"Expertise" Note: The Carbon Scramble
When [3-13C]R5P enters the non-oxidative PPP:
-
Transketolase 1: [3-13C]R5P + Xu5P → [5-13C]S7P + G3P.
-
Transaldolase: [5-13C]S7P + G3P → [2-13C]Erythrose-4-P + F6P.
-
Transketolase 2: [2-13C]E4P + Xu5P → [4-13C]Fructose-6-P.
-
Glycolysis: [4-13C]F6P is cleaved by Aldolase to [1-13C]G3P, which becomes [1-13C]Lactate .
Validation: If you observe M+1 Lactate, verify it is specifically at the C1 position using MS/MS fragmentation (if possible) or assume the pathway based on this logic.
Troubleshooting & Tips
-
Low Signal for ATP: Ensure the quenching solvent was cold enough (-80°C). ATP hydrolyzes to ADP/AMP rapidly at room temperature.
-
Ion Suppression: If using HILIC, salts from the media can suppress signal at the solvent front. Divert the LC flow to waste for the first 1-2 minutes.
-
Tracer Purity: Always run a "media only" blank to confirm the D-[3-13C]Ribose does not contain impurities that overlap with metabolites.
References
-
Stable Isotope Tracers in Cancer Metabolism: Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[1][2][4][5] Source: PMC (NIH). URL:[Link]
-
HILIC-MS Methodologies for Nucleotides: Title: Development of an LC-MS Targeted Metabolomics Methodology. Source: PMC (NIH). URL:[Link]
-
Pentose Phosphate Pathway Dynamics: Title: Assessing the Pentose Phosphate Pathway Using [2,3-13C2]glucose (Relevant for PPP logic). Source: PMC (NIH). URL:[Link]
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. SMPDB [smpdb.ca]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: D-[3-13C]Ribose vs. D-[1,2-13C2]Glucose for Pentose Phosphate Pathway Analysis
Executive Summary
In metabolic flux analysis (MFA), the choice between D-[1,2-13C2]glucose and D-[3-13C]ribose is not merely a matter of preference but of interrogating distinct directional flows within the Pentose Phosphate Pathway (PPP).
-
D-[1,2-13C2]Glucose is the gold standard for oxidative PPP (oxPPP) activity . It provides a robust, ratiometric readout (M+1 vs. M+2 lactate) to quantify the partitioning of glucose between glycolysis and the NADPH-generating oxidative branch.
-
D-[3-13C]Ribose is a specialized tracer for non-oxidative PPP (non-oxPPP) and nucleotide salvage . It bypasses the oxidative gating step (G6PDH), allowing researchers to specifically measure the reversibility of the pathway (pentose recycling to glycolysis) and the contribution of exogenous nucleosides to de novo nucleotide synthesis.
Verdict: Use [1,2-13C2]glucose to assess cellular antioxidant capacity (NADPH production). Use [3-13C]ribose to assess nucleotide salvage efficiency and the "reverse" flux of pentoses fueling bioenergetics in ribose-rich environments (e.g., tumor microenvironments).
Mechanistic Foundation
To interpret the data correctly, one must understand the carbon atom transitions.[1] The following diagrams illustrate the divergent fates of these two tracers.
The "Split" Logic: D-[1,2-13C2]Glucose
This tracer relies on the loss of Carbon-1 during the oxidative phase.
-
Glycolysis: C1 and C2 remain bonded. The resulting lactate retains both labeled carbons (M+2).
-
Oxidative PPP: C1 is decarboxylated (lost as CO2).[1][2] C2 becomes C1 of Ribulose-5-P. When this recycles back to glycolysis, it generates singly labeled species (M+1).
The "Entry" Logic: D-[3-13C]Ribose
This tracer enters downstream of the oxidative checkpoint.
-
Direct Incorporation: Labeled ribose is phosphorylated to R5P and incorporated into nucleotides (M+1 RNA/DNA).
-
Recycling (Reverse PPP): R5P is converted back to Fructose-6-P and GAP via Transketolase/Transaldolase, eventually appearing as labeled lactate (M+1).
Figure 1: Mechanistic divergence of Glucose vs. Ribose tracers. Glucose [1,2] distinguishes pathways by mass shift (M+2 vs M+1). Ribose [3] tracks salvage vs. recycling.
Comparative Analysis
The following table contrasts the operational capabilities of both tracers.
| Feature | D-[1,2-13C2]Glucose | D-[3-13C]Ribose |
| Primary Application | Quantifying Oxidative PPP flux (NADPH generation). | Quantifying Non-oxidative PPP reversibility & Nucleotide Salvage. |
| Pathway Entry | Hexokinase (upstream of pathway bifurcation). | Ribokinase or Nucleoside Phosphorylase (downstream of oxPPP). |
| Key Readout (LC-MS) | Lactate M+1 / M+2 Ratio. | Ribose M+1 (in RNA) vs. Lactate M+1. |
| Metabolic Blindspot | Cannot easily distinguish if Ribose-5-P came from de novo synthesis or salvage without complex modeling. | Cannot measure NADPH production (oxPPP) as it bypasses G6PDH. |
| Cost & Availability | Low Cost; Widely available. | Higher Cost; Specialized synthesis often required. |
| Complexity | Low.[3] Self-normalizing ratio (M1/M2). | High. Requires careful control of unlabeled glucose in media. |
Experimental Protocol: LC-MS Flux Analysis
This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells.
Phase 1: Experimental Setup
Critical Step: For [3-13C]Ribose experiments, you must lower the unlabeled glucose concentration or ensure the ribose concentration is physiologically relevant (e.g., 50–200 µM) to see uptake against the glycolytic gradient.
-
Seeding: Seed cells in 6-well plates (5 x 10^5 cells/well). Incubate overnight.
-
Media Exchange (Pulse):
-
Wash: 2x with warm PBS (remove residual unlabeled metabolites).
-
Tracer Media A: DMEM w/ 10 mM [1,2-13C2]Glucose (no unlabeled glucose).
-
Tracer Media B: DMEM w/ 5 mM unlabeled Glucose + 100 µM [3-13C]Ribose .
-
-
Incubation: 1 hour (for glycolytic flux) to 24 hours (for nucleotide incorporation/steady state).
Phase 2: Metabolite Extraction (Quenching)
Metabolism is fast. Poor quenching leads to ATP hydrolysis and data distortion.
-
Quench: Place plate on dry ice/ethanol slurry immediately. Aspirate media.
-
Wash: Rapidly wash with ice-cold saline (0.9% NaCl).
-
Extract: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) .
-
Scrape: Scrape cells while on dry ice. Transfer to Eppendorf tubes.
-
Cycle: Vortex (1 min), Freeze in liquid N2, Thaw on ice (repeat 3x) to lyse membranes.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant for LC-MS.
Phase 3: Mass Spectrometry Settings
-
Mode: Negative Ion Mode (for Lactate, Ribose-5-P, Nucleotides).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – essential for polar sugar phosphates.
-
Key Ions to Monitor (m/z):
-
Lactate: 89.0 (M+0), 90.0 (M+1), 91.0 (M+2).
-
Ribose-5-Phosphate: 229.0 (M+0), 230.0 (M+1).
-
Data Interpretation & Causality
Scenario A: High Oxidative Stress (e.g., ROS induction)
-
Tracer: D-[1,2-13C2]Glucose.
-
Observation: Significant increase in Lactate M+1 relative to M+2.
-
Causality: The cell diverts G6P into oxPPP to generate NADPH for glutathione reduction. C1 is lost as CO2.[1] The remaining carbons (C2-C6) re-enter glycolysis, creating singly labeled lactate [1].
Scenario B: Tumor in Hypoxia (Nucleotide Salvage)
-
Tracer: D-[3-13C]Ribose.
-
Observation: High enrichment of ATP/GTP M+1 , but low enrichment of Lactate M+1.
-
Causality: The cell is using the ribose scavenger pathway to build DNA/RNA directly, bypassing the energy-expensive de novo synthesis. The lack of labeled lactate indicates the non-oxidative PPP is not running in reverse to fuel glycolysis [2].
Calculation: The oxPPP Flux Ratio (using Glucose tracer)
To calculate the relative flux of PPP vs Glycolysis using [1,2-13C2]Glucose:
(Note: This is a simplified estimation. For precise absolute flux, computational modeling software like 13C-Fluxer or INCA is required [3].)
References
-
Metallo, C. M., et al. (2009).[4] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Nature Biotechnology.
-
Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified in Pigs. Cell Metabolism.
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology.
-
Shu, L., et al. (2018). The Pentose Phosphate Pathway in Cancer. Trends in Biochemical Sciences.
Sources
- 1. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metabolic Pathway Activity: A Comparative Guide to D-[3-13C]Ribose Tracing
Executive Summary
While [1,2-13C]Glucose remains the gold standard for assessing oxidative Pentose Phosphate Pathway (oxPPP) flux and NADPH generation, it often fails to resolve the complex bidirectionality of the non-oxidative branch (non-oxPPP) .
D-[3-13C]Ribose serves as a specialized "sniper" tracer. Unlike glucose tracers, which must traverse glycolysis and the oxPPP before entering the ribose pool, D-[3-13C]Ribose enters metabolism directly via Ribokinase (RBKS). This unique entry point allows researchers to isolate and validate nucleotide salvage pathways , transketolase (TK) reversibility , and the recycling of pentoses back into glycolysis without the confounding background of upstream glucose metabolism.
This guide outlines the mechanistic basis, experimental protocol, and data interpretation framework for using D-[3-13C]Ribose, comparing it directly against standard glucose-based alternatives.
Part 1: The Tracer Landscape (Comparative Analysis)
The choice of tracer dictates the resolution of your metabolic map.[1] The following table compares the utility of D-[3-13C]Ribose against the most common alternatives.
Table 1: Comparative Utility of Metabolic Tracers
| Feature | D-[3-13C]Ribose | D-[1,2-13C]Glucose | D-[U-13C]Glucose |
| Primary Target | Non-oxPPP & Nucleotide Salvage | Oxidative PPP (G6PDH activity) | Central Carbon Metabolism (Global) |
| Entry Point | Ribokinase (Bypasses Glycolysis/oxPPP) | Hexokinase (Glycolysis Entry) | Hexokinase (Glycolysis Entry) |
| Key Readout | Recycling of Ribose | Flux split: Glycolysis vs. PPP | Total carbon turnover |
| Specificity | High: Isolates TK/TA exchange rates | Moderate: Confounded by recycling | Low: Scrambles rapidly |
| Cost/Availability | High / Specialized | Moderate / Standard | Low / Ubiquitous |
| Best For | Validating drug targets in nucleotide synthesis or TK blockade. | Measuring NADPH production rates. | General metabolic phenotyping.[1] |
Part 2: Mechanistic Basis & Label Fate
To validate pathway activity, one must understand the fate of the Carbon-3 (C3) label.
-
Entry: D-[3-13C]Ribose is phosphorylated to [3-13C]Ribose-5-Phosphate (R5P) .
-
Isomerization: R5P equilibrates with [3-13C]Xylulose-5-Phosphate (X5P) .
-
Transketolase (TK) Exchange:
-
When [3-13C]X5P acts as a donor (transferring C1-C2), the remaining C3-C5 fragment becomes [1-13C]Glyceraldehyde-3-Phosphate (GAP) .
-
This [1-13C]GAP can re-enter glycolysis to form [1-13C]Lactate .
-
-
Transaldolase (TA) Exchange:
-
Further scrambling transfers the label into Fructose-6-Phosphate (F6P) at specific positions (typically C1 or C3 depending on the exchange depth).
-
Diagram 1: The Non-Oxidative PPP Logic Gate
This diagram illustrates how [3-13C]Ribose bypasses the oxidative branch and how the label redistributes to Glycolysis (GAP) or Nucleotides.
Figure 1: Metabolic fate of D-[3-13C]Ribose. Note the bifurcation: Label retention in nucleotides vs. label transfer to Lactate (M+1) via Transketolase.
Part 3: Experimental Workflow
This protocol is designed for adherent mammalian cancer cells but can be adapted for suspension cultures.
Phase 1: Pre-Experimental Preparation
Critical Step: You must remove endogenous unlabeled ribose and glucose competition to maximize tracer uptake.
-
Media: Use glucose-free, ribose-free DMEM/RPMI.
-
Serum: Use Dialyzed FBS (dFBS) . Standard FBS contains ~100-200 µM unlabeled ribose and high glucose, which will dilute your tracer signal and invalidate flux calculations.
Phase 2: The Labeling Protocol
-
Seeding: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates) in standard growth media. Allow attachment (24h).
-
Wash: Wash cells 2x with PBS (warm) to remove residual sugars.
-
Pulse: Add experimental media containing:
-
5 mM D-[3-13C]Ribose .
-
Optional: 5 mM unlabeled Glucose (if assessing competition) or 0 mM (if assessing survival on Ribose alone).
-
10% Dialyzed FBS.
-
-
Incubation: Incubate for 1 hour to 24 hours .
-
1-4 hours: Best for observing initial flux rates (kinetic phase).
-
24 hours: Best for observing steady-state macromolecule incorporation (RNA/DNA).
-
Phase 3: Extraction & Analysis (LC-MS)
-
Quenching: Rapidly aspirate media. Wash 1x with ice-cold PBS. Add 800 µL 80% Methanol (pre-chilled to -80°C) .
-
Lysis: Scrape cells on dry ice. Transfer to tubes.
-
Phase Separation: Vortex vigorously. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Supernatant: Collect supernatant (metabolites). Dry under nitrogen flow. Reconstitute in LC-MS mobile phase (e.g., 20 µL water).
-
Detection: High-Resolution Mass Spectrometry (e.g., Q-Exactive or Orbitrap).
-
Mode: Negative Ion Mode (best for phosphorylated sugars and nucleotides).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain polar sugar phosphates.
-
Diagram 2: Experimental Workflow
Step-by-step visualization of the validation protocol.
Figure 2: Workflow for D-[3-13C]Ribose tracing. The use of dialyzed FBS and cold quenching are the critical control points.
Part 4: Data Interpretation & Validation
To validate pathway activity, analyze the Mass Isotopomer Distribution (MID) of key metabolites.
Validating Ribokinase Activity (Tracer Entry)
-
Target: Ribose-5-Phosphate (R5P) and PRPP.
-
Observation: High enrichment of M+1 isotopomers.
-
Interpretation: If R5P is M+0 (unlabeled), the tracer is not entering the cell (check Ribokinase expression) or is being outcompeted by endogenous ribose (check dFBS).
Validating Non-Oxidative PPP "Recycling" (Flux to Glycolysis)
-
Target: Lactate and Pyruvate.[2]
-
Observation: Presence of M+1 Lactate .
-
Logic: [3-13C]Ribose
[3-13C]X5P [1-13C]GAP (via TK) [1-13C]Lactate. -
Validation: If you see M+1 Lactate, the non-oxidative PPP is active and running in the "return to glycolysis" direction. This is a hallmark of cells using ribose as a carbon fuel source (e.g., in glucose deprivation).
Validating Nucleotide Synthesis
-
Target: ATP, GTP, UTP, CTP.
-
Observation: M+1 (Ribose moiety labeled).
-
Interpretation: Confirms direct salvage of the tracer into the nucleotide pool.
Summary Table: Expected Mass Shifts
| Metabolite | Expected Mass Shift | Pathway Indicated |
| Ribose-5-P | M+1 | Ribokinase Entry |
| Sedoheptulose-7-P | M+1 (or M+2 if re-shuffled) | Transketolase Activity |
| Lactate | M+1 | Pentose Recycling (Ribose |
| ATP/GTP | M+1 | Nucleotide Salvage/Synthesis |
| Citrate | M+1 | Downstream TCA entry (via Pyruvate) |
References
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism. (Demonstrates the utility of isotope tracing in defining organ-specific fluxes).
-
Metallo, C. M., et al. (2011).[3] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. (Comparative analysis of glucose vs. alternative tracers).
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. (Guide to interpreting MIDs and scrambling patterns).
-
Shu, L., et al. (2018). "The Pentose Phosphate Pathway in Cancer." Trends in Biochemical Sciences. (Context for non-oxidative branch reversibility in tumors). (Note: Linked to related metabolic flux context).
-
Fan, J., et al. (2014). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. (Methodology for dissecting NADPH sources).
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: D-[3-13C]Ribose vs. 14C-Labeled Ribose in Metabolic Research
Executive Summary
For decades, radiolabeling with Carbon-14 (
This shift is not merely about safety; it represents a fundamental change in data quality. While
Part 1: The Fundamental Shift (Mechanism & Logic)
To understand the advantage of D-[3-13C]Ribose, one must distinguish between tracing and flux analysis .
The Limitation of C (The "Black Box" Problem)
When using
-
Result: You know how much ribose entered the cell and how much ended up in the acid-insoluble fraction (macromolecules).
-
Blind Spot: You cannot easily determine how it got there. Did the ribose enter DNA directly via salvage? Or was it broken down into lactate and recycled?
C cannot distinguish these routes without complex chemical degradation steps.
The Advantage of D-[3-13C]Ribose (Positional Isotopomers)
C is a stable isotope with a distinct magnetic resonance frequency (NMR active) and mass (MS distinguishable).-
Positional Tracking: If you feed cells D-[3-13C]Ribose, the label starts at Carbon-3.
-
Metabolic Fate:
-
Direct Incorporation: If incorporated into RNA, the label remains at the C3' position of the ribose ring.
-
PPP Recycling: If the ribose enters the non-oxidative Pentose Phosphate Pathway, the Transketolase enzyme will shuffle the carbons. The C3 of ribose will shift positions in the resulting Sedoheptulose-7-Phosphate (becoming C5).
-
-
Result: By analyzing the Mass Isotopomer Distribution (MID) , you can mathematically quantify the exact flux through competing pathways.
Part 2: Technical Comparison (Data & Specs)
The following table contrasts the operational and scientific parameters of both isotopologues.
| Feature | D-[3-13C]Ribose (Stable Isotope) | [U-14C] or [3-14C]Ribose (Radioisotope) |
| Primary Output | Structural/Flux Data: Pathway maps, bond cleavage events, molecular dynamics. | Quantitative Uptake: Total moles taken up, rate of transport. |
| Detection Method | NMR (Nuclear Magnetic Resonance) or MS (Mass Spectrometry).[1][2] | Liquid Scintillation Counting (LSC), Autoradiography. |
| Resolution | Atomic: Can distinguish C1 from C3 positions. | Global: Measures total radioactivity in a sample fraction. |
| Safety | High: Non-toxic, non-radioactive. No shielding required. | Low: Ionizing radiation. Requires shielding, RSO oversight, and monitoring. |
| Waste Disposal | Standard chemical waste (unless biological). | Expensive radioactive waste streams; long-term storage. |
| In Vivo Use | Safe for human clinical trials (e.g., breath tests, metabolic tracking). | Strictly limited in humans; mostly restricted to animal ADME studies. |
| Cost Profile | Higher upfront reagent cost; low disposal/compliance cost. | Lower reagent cost; high regulatory/disposal cost. |
Part 3: Deep Dive – The "Killer App" (Metabolic Flux Analysis)
The specific utility of the C3 position in D-Ribose is its unique fate during the non-oxidative Pentose Phosphate Pathway (PPP). This is the critical experiment for researchers studying nucleotide metabolism vs. energy recycling.
The Pathway Logic
-
Nucleotide Salvage: D-[3-13C]Ribose
Phosphorylation PRPP RNA/DNA.-
Outcome: Label remains at C3'.
-
-
Non-Oxidative PPP (Back-Flux): Ribose-5-P + Xylulose-5-P
Sedoheptulose-7-P + Glyceraldehyde-3-P.
By measuring the ratio of [3-13C]Ribose (in RNA) to [5-13C]Sedoheptulose (or its downstream glycolytic products), researchers can quantify the Salvage-to-Recycling Ratio .
Visualization: Tracking the Carbon Fate
The following diagram illustrates the divergence of the C3 label.
Figure 1: Metabolic fate of D-[3-13C]Ribose.[4][6] Note the bifurcation between direct incorporation (Green) and metabolic recycling (Yellow).
Part 4: Experimental Protocol (Self-Validating System)
This protocol outlines a workflow for analyzing Ribose metabolism in mammalian cell culture using GC-MS. This method is self-validating because the detection of the parent ion confirms uptake, while the fragment ions confirm metabolic processing.
Phase 1: Incubation
-
Seed Cells: Plate cells (e.g., HeLa, CHO) in 6-well plates (approx.
cells/well). -
Starvation: Wash cells 2x with PBS and incubate in glucose/ribose-free media for 1 hour to deplete intracellular pools.
-
Labeling: Add media containing 5 mM D-[3-13C]Ribose (and unlabeled glucose if required for survival, though this dilutes the signal).
-
Time Course: Incubate for 4, 12, and 24 hours to reach isotopic steady state.
Phase 2: Extraction & Quenching
-
Quench: Rapidly aspirate media and wash with ice-cold saline. Immediately add 500 µL cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) .
-
Why? Stops enzymatic activity instantly to preserve metabolic snapshots.
-
-
Scrape & Collect: Scrape cells and transfer to Eppendorf tubes.
-
Lysis: Vortex for 1 min, then incubate on ice for 10 min.
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to glass vials.
Phase 3: Derivatization (For GC-MS)
Note: Sugar phosphates are not volatile. They must be methoximated and silylated.
-
Dry: Evaporate supernatant to dryness using a SpeedVac.
-
Methoximation: Add 20 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 min.
-
Silylation: Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate at 37°C for 30 min.
Phase 4: Analysis & Interpretation
-
Instrument: GC-MS (e.g., Agilent 5977).
-
Target Ions: Monitor fragments corresponding to Ribose-5-P and downstream metabolites.
-
Calculation: Calculate the Mass Isotopomer Distribution (M0, M1, M2...).
-
Validation: If M1 (mass +1) is dominant in RNA ribose, the salvage pathway is active. If scrambling (M1, M2 mix) is observed in glycolytic intermediates, PPP back-flux is active.
-
Part 5: Regulatory & Operational Impact
Switching from
Safety & Personnel
-
14C: Requires a Designated Radiation Safety Officer (RSO), badge monitoring for staff, and restricted access zones. Pregnant staff are often restricted from handling.
-
13C: No specific restrictions. Safe for all lab personnel.
Waste Management
-
14C: Liquid waste must be solidified or stored in specific carboys for decay/pickup. Cost is approx.
100 per liter for disposal. -
13C: Treated as standard organic solvent waste (if derivatized) or biological waste. Negligible disposal cost.
Data Integrity
-
14C: Scintillation counts are prone to "quenching" (signal suppression by chemicals), requiring correction curves.
-
13C: NMR/MS data provides internal structural verification. If the molecule degrades, the peak shifts or disappears, alerting the scientist immediately. This prevents false positives common in radiotracing where a "count" is just a count, regardless of the molecule's integrity.
References
-
Antoniewicz, M. R. (2015).[12] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting (13)C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Wamelink, M. M., et al. (2008). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review. Journal of Inherited Metabolic Disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. SMPDB [smpdb.ca]
- 11. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Validating NMR Spectral Assignments of D-[3-13C]Ribose-Derived Metabolites
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Precision of Isotope Editing
In metabolic flux analysis (MFA) and structural metabolomics, the validation of Nuclear Magnetic Resonance (NMR) spectral assignments often suffers from "spectral crowding"—a phenomenon exacerbated by universal labeling strategies like [U-13C]Glucose.[1] While universal labeling provides high sensitivity, the resulting complex multiplet patterns (
This guide validates the use of D-[3-13C]Ribose as a precision "isotope editing" tool.[1] Unlike glucose tracers that flood the glycolytic and pentose phosphate pathways (PPP) with label, D-[3-13C]Ribose specifically targets the C3' position of the nucleotide ribose moiety and provides a distinct, self-validating signature for non-oxidative PPP flux.[1] This guide compares this targeted approach against standard alternatives and details the experimental logic required to validate assignments with high confidence.
Mechanistic Basis: Tracing the D-[3-13C]Ribose Signal[1]
To validate spectral assignments, one must first understand the deterministic fate of the isotopic label. D-[3-13C]Ribose enters metabolism primarily through Ribokinase, forming Ribose-5-Phosphate (R5P) labeled at the C3 position.[1] From here, the label diverges into two distinct, chemically distinguishable pathways.
Pathway A: Direct Nucleotide Synthesis (The "Singlet" Signature)
In the salvage or de novo nucleotide synthesis pathways, R5P is incorporated intact into the nucleotide structure.
-
Fate: The C3 label of R5P becomes the C3' of the ribose ring in nucleotides (ATP, GTP, UTP, CTP).
-
NMR Signature: Because the adjacent carbons (C2' and C4') are unlabeled (
C), the C3' resonance appears as a sharp singlet in C-NMR.[1] This eliminates the complex doublet/triplet splitting seen with [U-13C] labeling, allowing for precise chemical shift validation.[1]
Pathway B: Non-Oxidative PPP Recycling (The "Scrambled" Signature)
If R5P is not used for nucleotide synthesis, it enters the non-oxidative branch of the PPP. The label's migration provides a unique validation mechanism for pathway activity.[1]
-
Transketolase (TK1): R5P (C3-labeled) + Xylulose-5-P
Sedoheptulose-7-P (S7P).[1] -
Transaldolase (TA): S7P (C5-labeled) + GAP
Fructose-6-P (F6P) + Erythrose-4-P (E4P).[1] -
Transketolase (TK2): E4P (C2-labeled) + Xylulose-5-P
Fructose-6-P (F6P) + GAP.[1] -
Glycolysis: F6P (C4-labeled)
GAP (C1-labeled) Pyruvate (C1-labeled) Lactate.[1]-
Result: The label ends up specifically at the C1 (Carboxyl) position of Lactate.
-
Figure 1: Metabolic fate of D-[3-13C]Ribose.[1][5] Blue indicates the precursor, Green the direct incorporation product (Nucleotides), and Red the downstream glycolytic recycling product (Lactate).
Comparative Analysis: Tracer Performance
The choice of tracer dictates the spectral complexity and the "questions" the NMR experiment can answer. The table below compares D-[3-13C]Ribose against standard glucose tracers.
| Feature | D-[3-13C]Ribose (Product) | [U-13C]Glucose (Alternative) | [1-13C]Glucose (Alternative) |
| Primary Target | Nucleotide Ribose C3' & PPP Flux | Global Metabolome | Glycolysis & Oxidative PPP |
| Spectral Pattern | Singlets (Clean peaks) | Multiplets (Complex coupling) | Singlets & Doublets |
| Resolution | High (No J-coupling splitting) | Low (Signal spread over multiplets) | Medium |
| Ambiguity | Low: C3' signal is definitive.[1] | High: Overlap of isotopomers.[1] | Medium: Scrambling can confuse.[1] |
| Validation Logic | Self-Validating: Presence of C3' singlet confirms direct use; C1-Lactate confirms recycling. | Requires isotopomer deconvolution software. | Requires C3-Lactate vs C1-Lactate ratio analysis.[1] |
| Cost Efficiency | Lower consumption for specific nucleotide questions.[1] | High consumption, broad coverage.[1] | Moderate. |
Key Insight: Use [U-13C]Glucose for discovery (finding all metabolites). Use D-[3-13C]Ribose for validation (confirming specific assignments of the ribose moiety and verifying non-oxidative PPP activity without spectral overlap).
Experimental Protocol: The Self-Validating System
This protocol is designed to validate assignments by leveraging the unique spectral signature of D-[3-13C]Ribose.[1]
Step 1: Sample Preparation[7][8]
-
Cell Culture: Incubate cells with 5-10 mM D-[3-13C]Ribose in glucose-free or low-glucose (unlabeled) medium for 24-48 hours to ensure steady-state labeling.
-
Extraction: Perform a dual-phase extraction (Methanol/Chloroform/Water) to separate water-soluble metabolites (nucleotides, lactate) from lipids.[1]
-
Lyophilization: Dry the aqueous phase completely to remove H2O.[1]
-
Reconstitution: Dissolve in 600 µL of D2O containing 0.5 mM DSS (internal standard) and 10 mM Phosphate buffer (pH 7.4) to stabilize chemical shifts.[1]
Step 2: NMR Acquisition Parameters
-
Instrument: 600 MHz (or higher) spectrometer equipped with a CryoProbe for sensitivity.
-
1D
C-NMR: -
2D
H- C HSQC:-
Goal: Correlate the
C signal to the attached proton to confirm the chemical group (CH vs CH2). -
Region of Interest: The ribose region (
C: 70-85 ppm; H: 4.0-4.8 ppm).[1]
-
Step 3: Assignment Validation Logic (Decision Tree)
Use the following logic to validate if a peak belongs to the D-[3-13C]Ribose metabolite lineage.
Figure 2: Decision tree for validating spectral assignments using D-[3-13C]Ribose.
Data Presentation: Expected Assignments
To validate your experimental data, compare observed resonances against these expected values. The absence of J-coupling (
Table 1: Expected Chemical Shifts for D-[3-13C]Ribose Metabolites[1]
| Metabolite | Carbon Position | Expected | Expected | Multiplicity (with this tracer) |
| ATP/ADP | C3' | 73.5 - 74.5 | 4.50 - 4.60 | Singlet |
| GTP/GDP | C3' | 73.2 - 74.2 | 4.48 - 4.58 | Singlet |
| UTP/UDP | C3' | 72.8 - 73.8 | 4.30 - 4.40 | Singlet |
| Lactate | C1 (Carboxyl) | 183.0 - 183.5 | N/A (No proton) | Singlet |
| Lactate | C3 (Methyl) | 22.0 - 23.0 | 1.30 - 1.35 | Natural Abundance Only (Weak) |
Note: Chemical shifts are pH-dependent.[1] Values above assume pH 7.4 relative to DSS.
Interpreting Deviations
-
Observation: A doublet at C3' (74 ppm).
-
Cause: High flux through the oxidative PPP combined with recycling, leading to re-entry of labeled carbons that end up adjacent to each other (rare with pure [3-13C]Ribose but possible in long incubations).[1]
-
-
Observation: Strong signals in Glycolytic intermediates (e.g., [1-13C]Glucose-6-phosphate).[1]
-
Cause: Significant gluconeogenesis from the recycled trioses.[1]
-
References
-
Lane, A. N., & Fan, T. W. M. (2015).[1] NMR-based stable isotope resolved metabolomics in systems biochemistry.[1] Archives of Biochemistry and Biophysics.[1] Link
-
Kovacs, H., et al. (2010).[1] 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Journal of Biomolecular NMR.[1] Link
-
Bermel, W., et al. (2006).[1] Complete assignment of the ribose ring in RNA using 13C-detected NMR spectroscopy.[1] Journal of the American Chemical Society.[6] Link[1]
-
Clendilen, C. S., et al. (2014).[1] 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry.[1][7][8] Link[1]
-
Gottschalk, S., et al. (2008).[1] [3-13C]Pyruvate: Useful Alternative to Labeled Glucose for In Vitro Metabolic Studies.[1] ISMRM Proceedings.[1] Link (Cited for comparative tracer logic).[1]
Sources
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 3. aklectures.com [aklectures.com]
- 4. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability [mdpi.com]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Optimizing Isotopic Tracer Selection for Mammalian Cell 13C-MFA
Executive Summary: The "Ill-Posed" Problem of Metabolism
Metabolic Flux Analysis (MFA) is the gold standard for quantifying cellular metabolism.[1] However, stoichiometric models alone are mathematically "ill-posed" for mammalian cells due to the complexity of parallel pathways (e.g., Glycolysis vs. Pentose Phosphate Pathway) and metabolic cycles (e.g., TCA cycle vs. Anaplerosis).
To resolve these fluxes, we rely on 13C-isotopic tracers .[1][2][3][4][5][6] The choice of tracer is not merely a reagent decision; it is the primary determinant of experimental resolution. A poorly chosen tracer will yield wide confidence intervals, rendering the data useless for distinguishing drug effects or phenotypic changes.
This guide objectively evaluates the performance of standard and advanced isotopic tracers, supported by computational sensitivity analyses and experimental validation.
Comparative Analysis of Isotopic Tracers
The following analysis evaluates tracers based on Flux Resolution (ability to distinguish parallel pathways), Pathway Coverage , and Precision (narrowness of Confidence Intervals).
Glucose Tracers: The Glycolytic Backbone
Glucose is the primary carbon source for most mammalian cells. The labeling pattern of the glucose tracer dictates our ability to resolve the split between Glycolysis and the Pentose Phosphate Pathway (PPP).
| Tracer Specification | Glycolysis Resolution | PPP Resolution | TCA Cycle Coverage | Performance Verdict |
| [1,2-13C2] Glucose | High | Superior | Moderate | The Gold Standard. Produces distinct mass isotopomers for Glycolysis (M+2 Pyruvate) vs. PPP (M+1 Pyruvate), maximizing resolution. |
| [U-13C6] Glucose | Moderate | Low | High | Good for Global Enrichment. Excellent for checking total pathway activity but poor for resolving the Glycolysis/PPP split due to uniform labeling. |
| [1-13C] Glucose | Moderate | Moderate | Low | Legacy Standard. Historically common but computationally inferior to [1,2-13C] for precise flux estimation in complex networks. |
| [3-13C] Glucose | High | Low | Moderate | Specialized. Useful for probing specific aldolase splitting events but rarely used as a standalone tracer. |
Mechanism of Action: Why [1,2-13C2] Glucose Wins
The superiority of [1,2-13C2] glucose lies in its atom mapping.
-
Glycolysis: Glucose [1,2] is converted to Pyruvate [2,3]. The M+2 mass isotopomer is conserved.
-
Oxidative PPP: Carbon 1 is decarboxylated (lost as CO2). The remaining backbone rearranges, often resulting in Pyruvate species with only single labels (M+1) or different patterns depending on the reversible non-oxidative branch.
-
Result: The ratio of M+2 to M+1 lactate/pyruvate provides a direct, sensitive readout of the Glycolysis/PPP flux ratio.
Glutamine Tracers: The Mitochondrial Engine
In mammalian cells (especially cancer and CHO cells), Glucose tracers alone often fail to resolve TCA cycle fluxes due to dilution from anaplerosis.
| Tracer Specification | TCA Cycle Resolution | Anaplerosis (PC/GLS) | Performance Verdict |
| [U-13C5] Glutamine | Superior | High | Essential for Mitochondria. The standard for resolving glutaminolysis, reductive carboxylation, and anaplerotic flux into the TCA cycle. |
| [1-13C] Glutamine | Low | Moderate | Limited. The label is often lost rapidly as CO2 during |
Advanced Strategy: Parallel Labeling Experiments (PLE)
For comprehensive metabolic mapping, Parallel Labeling Experiments are the superior methodological choice. This involves running two identical culture wells side-by-side: one with [1,2-13C]Glucose and one with [U-13C]Glutamine.
-
Benefit: Reduces the "degrees of freedom" in the mathematical model.
-
Outcome: Reduces Confidence Intervals (CI) by >40% compared to single-tracer experiments.
Visualizing Tracer Logic
The following diagram illustrates the atom-mapping logic that makes [1,2-13C] Glucose the superior choice for resolving the Glycolysis vs. PPP split.
Experimental Protocol: The Self-Validating Workflow
To ensure high-fidelity data, the experimental workflow must minimize metabolic perturbations during the labeling phase.
Phase 1: Steady-State Labeling
Objective: Replace natural carbon sources with isotopic tracers without shocking the cells.
-
Seeding: Seed mammalian cells (e.g., CHO, HEK293, HeLa) in 6-well plates. Culture until mid-exponential phase (approx. 60-70% confluence).
-
Tracer Media Prep: Prepare medium identical to the growth medium (glucose/glutamine concentration, FBS dialyzed to remove unlabeled metabolites) but substitute the carbon source with the tracer (e.g., 100% [1,2-13C]Glucose).
-
The Switch: Rapidly wash cells 1x with PBS (37°C) to remove unlabeled media. Add the Tracer Media.[1]
-
Incubation: Incubate for 24–48 hours to reach Isotopic Steady State .
-
Validation Check: Ensure glucose concentration in the media does not drop below 50% of the starting value to maintain steady-state metabolism.
-
Phase 2: Quenching & Extraction (Critical Step)
Objective: Instantly stop metabolism to preserve the intracellular isotopomer distribution.
-
Quench:
-
Remove media (save for extracellular flux analysis).[6]
-
Immediately add 1.0 mL Ice-Cold (-80°C) 80% Methanol .
-
Place plates on dry ice.
-
Causality: Metabolism turns over in seconds. Slow quenching alters the M+0/M+n ratio, invalidating flux calculations.
-
-
Scrape & Collect: Scrape cells into the methanol and transfer to a pre-chilled tube.
-
Phase Separation:
-
Add 400 µL Chloroform and 300 µL Water (final ratio approx 1:1:1 Methanol:Chloroform:Water).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
-
-
Recovery: Collect the upper aqueous phase (polar metabolites: Glucose, Lactate, TCA intermediates). Dry under nitrogen gas or SpeedVac.
Phase 3: Derivatization & GC-MS Analysis
Objective: Make metabolites volatile for Gas Chromatography.
-
Oximation: Resuspend dried extract in 20 mg/mL Methoxyamine-HCl in Pyridine. Incubate 37°C for 90 mins. (Stabilizes keto-groups).
-
Silylation: Add MSTFA + 1% TMCS. Incubate 37°C for 30 mins. (Increases volatility).
-
Injection: Inject 1 µL into GC-MS in splitless mode.
Workflow Visualization
References
-
Metallo, C. M., et al. (2009).[7] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.
-
Antoniewicz, M. R. (2013).[2][8] 13C Metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.
-
Crown, S. B., & Antoniewicz, M. R. (2012).[8][9] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology.[8][9] [9]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Parallel labeling experiments with [1,2-13C]glucose and [U-13C]glutamine provide new insights into CHO cell metabolism.[8] Metabolic Engineering.
-
Young, J. D. (2014). INCA: a software package for non-stationary metabolic flux analysis. Bioinformatics.
Sources
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- 2. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of D-[3-¹³C]Ribose: From Lab Bench to Disposal
Welcome to your comprehensive guide on the safe and effective handling of D-[3-¹³C]Ribose. As a stable, non-radioactive, isotopically labeled sugar, D-[3-¹³C]Ribose is a valuable tool in metabolic research and drug development, primarily utilized as a tracer in mass spectrometry-based studies.[1][2] This guide is designed to provide you, the researcher, with essential, immediate safety and logistical information, ensuring the integrity of your experiments and the safety of your laboratory environment.
The foundational principle of handling D-[3-¹³C]Ribose is that its stable ¹³C isotope confers no additional chemical or radiological hazards over its unlabeled counterpart, D-Ribose.[3] Safety Data Sheets (SDS) for D-Ribose consistently classify it as a non-hazardous substance.[4][5][6][7] Therefore, the primary safety considerations revolve around standard laboratory best practices for handling fine chemical powders.
Section 1: Hazard Identification and Risk Assessment
D-[3-¹³C]Ribose is a white, crystalline powder.[8] While not classified as hazardous, the primary physical hazard is the potential for dust formation, which can be an irritant if inhaled or comes into contact with the eyes.[5][6][7]
Table 1: Chemical and Physical Properties of D-Ribose
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₅ | [9] |
| Molar Mass | ~150.13 g/mol (unlabeled) | [9] |
| ~151.12 g/mol (¹³C labeled) | [10] | |
| Appearance | White crystalline solid | [9] |
| Melting Point | 88-92 °C | [8] |
| Solubility | Soluble in water | [8][9] |
The causality behind our safety protocols is directly linked to these properties. The solid, powder form necessitates measures to control dust, and its solubility in water informs our cleaning and disposal procedures.
Section 2: Personal Protective Equipment (PPE) Protocol
Adherence to a proper PPE protocol is your first and most effective line of defense against any laboratory hazard, however minimal. The following PPE is mandatory when handling D-[3-¹³C]Ribose.
-
Eye Protection : Safety glasses with side shields are required to protect against accidental splashes or dust particles.[11]
-
Hand Protection : Wear nitrile or latex gloves to prevent skin contact.[12] Although D-Ribose is not considered a skin irritant, this practice upholds good laboratory hygiene.[7]
-
Body Protection : A standard laboratory coat should be worn to protect clothing.[12]
-
Respiratory Protection : If there is a potential for significant dust generation, such as when weighing out large quantities, a particulate filter device (e.g., an N95 mask) is recommended.[5]
This multi-layered approach to PPE ensures comprehensive protection from the primary physical hazards of D-[3-¹³C]Ribose.[13][14]
Section 3: Operational Handling and Storage
Proper operational procedures are critical to maintaining a safe and efficient workflow.
Engineering Controls
-
Ventilation : Always handle D-[3-¹³C]Ribose in a well-ventilated area.[4][6] A chemical fume hood is recommended, especially when handling larger quantities, to minimize dust exposure.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure your workspace is clean and uncluttered. Don your required PPE.
-
Weighing : When weighing the powder, do so carefully to avoid creating airborne dust. Use a spatula to gently transfer the material.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly to prevent splashing. D-Ribose is readily soluble in water.[8][9]
-
Post-Handling : After handling, wipe down the work area with a damp cloth to collect any residual dust. Wash hands thoroughly with soap and water.[4][6]
Storage
Store D-[3-¹³C]Ribose in a tightly sealed container in a cool, dry place.[6] It is hygroscopic, meaning it can absorb moisture from the air, which could affect its stability and handling properties.[8]
Section 4: Spill, Exposure, and Disposal Procedures
A prepared lab is a safe lab. Familiarize yourself with these procedures before you begin your work.
Spill Response
In the event of a spill:
-
Small Spills : Gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
Large Spills : If a large amount of dust is generated, evacuate the immediate area and allow the dust to settle before cleaning up with appropriate respiratory protection.
-
Cleaning : Clean the spill area with a wet cloth or paper towels to ensure all residue is removed.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6]
-
Skin Contact : Wash the affected area with soap and water.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[4][6]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Disposal Plan
As D-[3-¹³C]Ribose is a stable isotope-labeled compound and not radioactive, its disposal is straightforward.[3][]
-
Waste Collection : Collect waste D-[3-¹³C]Ribose and any materials contaminated with it (e.g., weigh boats, paper towels) in a designated, sealed container.
-
Labeling : Clearly label the container as "Non-hazardous chemical waste" and specify the contents.
-
Disposal : Dispose of the waste according to your institution's guidelines for non-hazardous chemical waste. Do not dispose of it down the drain unless permitted by local regulations.[6]
Section 5: Workflow Visualization
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key stages from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of D-[3-¹³C]Ribose.
By adhering to these guidelines, you can confidently and safely incorporate D-[3-¹³C]Ribose into your research, contributing to the advancement of science while maintaining the highest standards of laboratory safety.
References
- ChemScience. (2024, August 26).
- Astech Ireland.
- CDH Fine Chemical.
- Santa Cruz Biotechnology. D-(-)-Ribose.
- Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
- Safe Handling of Radiolabeled Compounds.
- Carl ROTH.
- BOC Sciences. (2015, November 4).
- International Atomic Energy Agency. Safe Handling of Radioisotopes.
- National Center for Biotechnology Information. D-[3-13C]Ribose. PubChem Compound Summary for CID 90471028.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MedchemExpress.com. D-Ribose-13C-3 | Stable Isotope.
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
- UC Davis Safety Services. (2020, January 17). Safe Handling of Radioisotopes.
- Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
- U.S. Environmental Protection Agency.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Public Health Scotland. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives.
- Environmental Health and Safety, University of Colorado Boulder.
- ChemicalBook. D-Ribose | 50-69-1.
- Wikipedia. Ribose.
- University of Georgia.
- Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73.
- Cambridge Isotope Labor
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. chemscience.com [chemscience.com]
- 5. astechireland.ie [astechireland.ie]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. D-Ribose | 50-69-1 [chemicalbook.com]
- 9. Ribose - Wikipedia [en.wikipedia.org]
- 10. D-[3-13C]Ribose | C5H10O5 | CID 90471028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
- 12. Bot Verification [safelyio.com]
- 13. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. hsa.ie [hsa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
